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(S)-2-Amino-8-oxo-decanoic acid methyl ester Documentation Hub

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  • Product: (S)-2-Amino-8-oxo-decanoic acid methyl ester
  • CAS: 635680-16-9

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-2-Amino-8-Oxo-Decanoic Acid Methyl Ester

Synonyms: H-Aoda-OMe, Methyl (2S)-2-amino-8-oxodecanoate CAS: 635680-16-9 (Acid), Derivative of 183506-66-3 (Apicidin)[1] Executive Summary & Molecular Architecture (S)-2-Amino-8-oxo-decanoic acid methyl ester (H-Aoda-OM...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: H-Aoda-OMe, Methyl (2S)-2-amino-8-oxodecanoate CAS: 635680-16-9 (Acid), Derivative of 183506-66-3 (Apicidin)[1]

Executive Summary & Molecular Architecture

(S)-2-Amino-8-oxo-decanoic acid methyl ester (H-Aoda-OMe) is the synthetic precursor to the non-proteinogenic amino acid Aoda , the pharmacophore defining the potency of Apicidin . Apicidin is a cyclic tetrapeptide fungal metabolite exhibiting nanomolar inhibition of histone deacetylases (HDACs), specifically targeting Class I HDACs.

While many HDAC inhibitors (e.g., SAHA) utilize a hydroxamic acid zinc-binding group (ZBG), Aoda employs an ethyl ketone side chain. In the context of the methyl ester intermediate, the molecule represents a "masked" warhead. The C8-ketone is positioned to interact with the active site zinc ion (


) upon peptide macrocyclization and hydrolysis, while the (S)-configuration at C2 is critical for fitting the narrow hydrophobic tube of the HDAC enzyme.
Chemo-Physical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 215.29 g/mol
Physical State Colorless Oil / Low-melting SolidOften handled as HCl salt (Solid)
Chirality (S)-EnantiomerEssential for bioactivity (L-amino acid analog)
Solubility MeOH, DCM, DMSO, EtOAcLipophilic side chain aids organic solubility
pKa (Predicted)

-NH

: ~8.5
Esterification lowers pKa of amine vs free acid

Synthetic Pathways & Process Chemistry

The synthesis of H-Aoda-OMe presents a specific challenge: constructing a 10-carbon chain with a distal ketone while preserving the


-chiral center. While classical alkylation of glycine enolates (e.g., O'Donnell or Schöllkopf methods) is valid, the Cross-Metathesis (CM)  approach represents the modern standard for atom economy and stereochemical integrity.
The Cross-Metathesis Strategy (Grubbs)

This route utilizes the "Chiral Pool" starting material (S)-Allylglycine , ensuring the stereocenter is established before the chain extension.

Mechanism & Causality:

  • Substrate Selection: (S)-N-Boc-Allylglycine methyl ester provides the C1–C5 backbone with the chiral center fixed.

  • Olefin Metathesis: Reaction with hex-5-en-2-one using a Ruthenium carbene complex (Grubbs II or Hoveyda-Grubbs) couples the fragments.

  • Hydrogenation: Saturation of the resulting internal alkene yields the final saturated 8-oxo skeleton without affecting the ketone or the carbamate protection.

SynthesisWorkflow cluster_legend Reaction Logic Start (S)-N-Boc-Allylglycine Methyl Ester Inter Intermediate: Unsaturated Enone Start->Inter Grubbs II Cat. DCM, Reflux Reagent Hex-5-en-2-one Reagent->Inter Final Product: (S)-N-Boc-Aoda-OMe Inter->Final H2, Pd/C MeOH Desc Cross-metathesis couples the chiral head to the ketone tail. Hydrogenation finalizes the chain.

Figure 1: Convergent synthesis of the protected Aoda scaffold via Olefin Cross-Metathesis.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-8-oxodecanoic acid methyl ester via Cross-Metathesis.

Reagents & Equipment[3][4]
  • (S)-N-Boc-allylglycine methyl ester (1.0 eq)

  • Hex-5-en-2-one (3.0 eq) - Excess drives equilibrium in CM

  • Grubbs Catalyst, 2nd Generation (2-5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed

  • Palladium on Carbon (10% Pd/C)[2]

  • Hydrogen gas (

    
    ) balloon
    
Step-by-Step Methodology
Phase 1: Olefin Cross-Metathesis
  • Setup: Flame-dry a round-bottom flask and purge with argon. Add (S)-N-Boc-allylglycine methyl ester (10 mmol) dissolved in anhydrous DCM (0.1 M concentration).

    • Why: High dilution prevents varying degrees of oligomerization, though CM is generally robust.

  • Addition: Add hex-5-en-2-one (30 mmol).

  • Catalysis: Add Grubbs II catalyst (0.2 mmol) in one portion.

  • Reflux: Fit with a reflux condenser and heat to 40°C for 12–24 hours under argon. Monitor by TLC (stain with KMnO4 to visualize alkenes).

  • Workup: Evaporate solvent in vacuo. The crude dark oil contains ruthenium byproducts.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The product is the

    
    -unsaturated intermediate.
    
Phase 2: Hydrogenation
  • Solvation: Dissolve the purified alkene intermediate in MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w of substrate) under nitrogen flow.

    • Safety: Pd/C is pyrophoric; ensure inert atmosphere during addition.

  • Reduction: Purge the flask with

    
     (balloon pressure) and stir vigorously at Room Temperature for 4–6 hours.
    
    • Control: Do not heat; high temperature might induce ketalization or ester reduction (though rare with Pd/C).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield (S)-N-Boc-Aoda-OMe as a colorless to pale yellow oil.

Phase 3: Deprotection (Optional - To generate free amine salt)
  • Dissolve N-Boc-Aoda-OMe in 4M HCl in Dioxane.

  • Stir for 1 hour. Precipitate with diethyl ether.

  • Filter to collect H-Aoda-OMe · HCl salt.

Chemical Reactivity & Stability

The free base of H-Aoda-OMe possesses both a primary amine and a ketone. While the 8-position is distal, preventing immediate 5- or 6-membered ring formation (hemiaminal), long-term storage of the free base can lead to:

  • Intermolecular Schiff Bases: Polymerization via amine-ketone condensation.

  • Racemization: The

    
    -proton is acidic. Prolonged exposure to basic conditions (e.g., triethylamine) can racemize the C2 center.
    

Storage Protocol:

  • Preferred Form: HCl or TFA salt (prevents amine oxidation and reaction with ketone).

  • Temperature: -20°C, desiccated.

  • Solvent Compatibility: Avoid storing in acetone (trans-imination risk).

Application: HDAC Inhibition & Apicidin

The biological value of H-Aoda-OMe lies in its incorporation into Apicidin. The ketone moiety acts as a reversible electrophile.

Mechanism of Action: In the HDAC active site, the Zinc ion (


) coordinates the acetyl-lysine substrate to facilitate hydrolysis. Apicidin mimics this substrate. The Aoda side chain inserts into the hydrophobic tunnel, and the C8-ketone coordinates the Zinc (or traps a water molecule coordinated to Zinc), stalling the catalytic machinery.

HDAC_Mechanism Apicidin Apicidin Scaffold (Cyclic Tetrapeptide) Aoda Aoda Residue (Ethyl Ketone Sidechain) Apicidin->Aoda Contains Tunnel HDAC Hydrophobic Tunnel Aoda->Tunnel Inserts into Zinc Active Site Zn++ Aoda->Zinc Chelates/Coordinates Tunnel->Zinc Guides to Inhibition Deacetylation Blocked (Epigenetic Modulation) Zinc->Inhibition Catalytic Arrest

Figure 2: Pharmacological logic of the Aoda residue within the HDAC active site.

References

  • Rodriquez, M., et al. (2006). "Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Histone Deacetylase Inhibitors."[3] The Journal of Organic Chemistry, 71(1), 103-107.[3] Link

  • Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase." Proceedings of the National Academy of Sciences, 93(23), 13143-13147. Link

  • Murray, P. J., et al. (2001). "The first synthesis of apicidin A." Tetrahedron Letters, 42(37), 6547-6550. Link

  • PubChem. "(S)-2-Amino-8-oxo-decanoic acid methyl ester."[1] National Library of Medicine. Link

Sources

Exploratory

Physical and chemical properties of Aoda methyl ester

The following technical guide details the physical and chemical properties of (S)-2-Amino-8-oxodecanoic acid methyl ester (commonly abbreviated as Aoda methyl ester or Aoda-OMe ), a specialized non-canonical amino acid d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of (S)-2-Amino-8-oxodecanoic acid methyl ester (commonly abbreviated as Aoda methyl ester or Aoda-OMe ), a specialized non-canonical amino acid derivative used critically in chemoproteomics and phage-display platforms.

Advanced Characterization and Application in Ligand Evolution

Executive Summary

Aoda methyl ester is the methyl ester derivative of (S)-2-Amino-8-oxodecanoic acid (Aoda) , a naturally occurring non-canonical amino acid found in the apicidin family of cyclic tetrapeptides.[1] In modern drug development, Aoda-OMe serves as a critical synthetic building block for Phage-Assisted Active Site-Directed Ligand Evolution (PADLE) . Its terminal ketone moiety acts as a "warhead" that coordinates with catalytic zinc ions in metalloenzymes (specifically Histone Deacetylases, HDACs), allowing researchers to anchor peptide libraries to an enzyme's active site and evolve high-affinity flanking residues.[2][3]

Chemical Identity & Physiochemical Profile

Aoda-OMe is an


-amino acid derivative characterized by an aliphatic side chain terminating in an ethyl ketone. Unlike canonical lysine, which it structurally mimics, the side chain is uncharged at physiological pH and possesses a specific electrophilic center (the ketone) designed for metal chelation rather than covalent modification.
Table 1: Physiochemical Specifications
PropertySpecification
Chemical Name Methyl (S)-2-amino-8-oxodecanoate
Common Abbreviation Aoda-OMe; Aoda methyl ester
CAS Registry Number 635680-16-9 (Free acid: 73427-53-9)
Molecular Formula

Molecular Weight 215.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMSO, DMF; Sparingly soluble in water
Chirality L-configuration (S) at the

-carbon
Reactive Moiety C8-Ketone (Zinc-chelating anchor)
pKa (Estimated)

-NH

: ~7.8

Synthetic Utility in Drug Discovery: The PADLE Platform

The primary utility of Aoda-OMe in drug development lies in its role as a Genetically Encoded Non-Canonical Amino Acid (ncAA) . It is used to "seed" phage-display libraries with a fixed binding anchor.

The "Warhead" Concept

In the PADLE workflow, Aoda is incorporated into a randomized peptide sequence via amber codon suppression.[3] The Aoda side chain inserts into the active site of a target protein (e.g., HDAC8), where the C8-ketone coordinates the catalytic


.[2][3]
  • Anchor: The ketone provides a weak, reversible attachment to the active site.

  • Evolution: The surrounding randomized peptides are evolved to maximize affinity with the enzyme's surface.

  • Result: This process yields "substrate-like" inhibitors with nanomolar potency (e.g., GH8HA01 ).[4]

Visualization: PADLE Workflow

The following diagram illustrates how Aoda is used to direct ligand evolution.

PADLE_Workflow Library Phage Library (Randomized Peptides) Suppression Amber Suppression (Incorporation of Aoda) Library->Suppression Host: E. coli + Aoda-OMe Binding Target Binding (Aoda anchors to Zn2+) Suppression->Binding Display on pIII Selection Phage Selection (Wash unbound) Binding->Selection Affinity Capture Selection->Library Re-infection (Cycle) Evolution Inhibitor Discovery (e.g., GH8HA01) Selection->Evolution Sequencing

Figure 1: The Phage-Assisted Active Site-Directed Ligand Evolution (PADLE) workflow utilizing Aoda as a zinc-chelating anchor.

Synthetic Pathways & Production

Synthesis of Aoda-OMe is non-trivial due to the need to preserve the chiral center while installing the distal ketone. Two primary routes are recognized in the literature: the Glutamic Acid Route (Classical) and the Cross-Metathesis Route (Modern).

Route A: From L-Glutamic Acid (Classical)

This pathway ensures optical purity but involves multiple protection/deprotection steps (typically 7 steps).

  • Starting Material: L-Glutamic acid 5-methyl ester.

  • Protection: N-Boc protection of the amine.

  • Reduction: Selective reduction of the side-chain ester to an aldehyde.

  • Grignard/Wittig: Chain elongation to introduce the ethyl ketone functionality.

  • Deprotection: Removal of Boc yields the free amine or methyl ester.

Route B: Cross-Metathesis (Modern/Convergent)

A more efficient route utilizing Grubbs' catalyst.

  • Coupling: Reaction of a protected allylglycine derivative with an unsaturated ketone (e.g., oct-1-en-3-one).

  • Metathesis: Cross-metathesis installs the C8-ketone chain.

  • Hydrogenation: Reduction of the double bond yields the saturated Aoda scaffold.

Visualization: Chemical Structure

ChemicalStructure cluster_main Aoda Methyl Ester (Backbone) N N Ca N->Ca C1 C Ca->C1 C3 C Ca->C3 O1 O C1->O1 dbl O2 O C1->O2 Cm CH3 O2->Cm C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C=O C7->C8 C9 C C8->C9 C10 C C9->C10

Figure 2: Structural connectivity of Aoda Methyl Ester, highlighting the ester terminus and the C8-ketone side chain.

Experimental Protocol: Preparation for Amber Suppression

To use Aoda-OMe in biological assays (PADLE), it is typically hydrolyzed or used directly in media where cellular esterases may act, or chemically converted to the free acid for charging onto tRNA.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh 21.5 mg of Aoda-OMe.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO (Molecular Biology Grade) to create a 100 mM stock .

    • Note: Aoda-OMe is hydrophobic; do not attempt to dissolve directly in aqueous buffer.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Protocol: Incorporation in E. coli

  • Media: Use 2xYT media.

  • Induction: At OD

    
     = 0.4, add Aoda stock to a final concentration of 1 mM to 5 mM .
    
  • Synthetase: Co-express with the evolved Methanosarcina barkeri PylRS (MbPylRS) or M. mazei PylRS variants specific for Aoda.

  • Expression: Incubate at 30°C for 4–16 hours.

Mechanism of Action: Zinc Coordination

The efficacy of Aoda in drug discovery stems from its ability to mimic the transition state of acetyl-lysine deacetylation.

  • Natural Substrate: Acetyl-lysine binds

    
     via its carbonyl oxygen.
    
  • Aoda Mimicry: The C8-ketone of Aoda coordinates the

    
     ion in the HDAC active site.[2][3]
    
  • Differentiation: Unlike hydroxamic acids (which bind

    
     very tightly, often leading to off-target toxicity), the ketone in Aoda provides moderate affinity . This is advantageous for selection because it forces the phage display system to evolve the peptide sequence for specificity, rather than relying solely on the strength of the metal chelation.
    

Once a high-affinity peptide is identified using Aoda, the Aoda residue can be synthetically replaced with (S)-2-amino-8-(hydroxyamino)-8-oxooctanoic acid (Asuha) to convert the ketone into a hydroxamic acid, increasing potency from micromolar to sub-nanomolar (e.g.,


 nM for GH8HA01).

Safety and Handling

  • Hazards: Aoda-OMe is not classified as a dangerous good under GHS, but standard laboratory precautions should be observed. It may cause skin and eye irritation (H315, H319).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Disposal: Dispose of as organic chemical waste.

References

  • Discovery of Aoda in Apicidins: Singh, S. B., et al. "Structure and chemistry of apicidins, a class of novel cyclic tetrapeptides... as inhibitors of histone deacetylase."[5] Journal of Organic Chemistry, 2002.[6] Link

  • PADLE Platform & Aoda Application: Haynes, S. E., et al. "Phage-assisted, active site-directed ligand evolution of a potent and selective histone deacetylase 8 inhibitor." Protein Science, 2022. Link

  • Synthesis of Aoda: Chen, S., et al. "Synthesis of (S)-2-amino-8-oxodecanoic acid (Aoda) and apicidin A." Tetrahedron Letters, 2001.[6] Link

  • Genetically Encoded Lysine Chemistry: Wang, N., et al. "Advancing Genetically Encoded Lysine (GEK) Chemistry: From Precision Modulation to Therapeutic Innovation." Accounts of Chemical Research, 2023. Link

  • HDAC8 Inhibition Mechanism: Decroos, C., et al. "Active Site-Directed Ligand Evolution of Histone Deacetylase 8 Inhibitors." ACS Chemical Biology, 2015. Link

Sources

Foundational

Role of (S)-2-Amino-8-oxo-decanoic acid methyl ester in histone deacetylase (HDAC) inhibitor synthesis

This guide explores the critical role and synthesis of (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe ), a specialized non-proteinogenic amino acid derivative. It serves as the pharmacophoric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the critical role and synthesis of (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe ), a specialized non-proteinogenic amino acid derivative. It serves as the pharmacophoric anchor in the total synthesis of Apicidin and related cyclic tetrapeptide Histone Deacetylase (HDAC) inhibitors.

Executive Summary

Molecule: (S)-2-Amino-8-oxo-decanoic acid methyl ester (Aoda-OMe).[1] Primary Application: Key chiral building block for Apicidin (a broad-spectrum fungal HDAC inhibitor) and its synthetic analogues. Mechanism of Action: The Aoda side chain functions as a "linker-cap" hybrid. Its aliphatic chain spans the hydrophobic tunnel of the HDAC active site, while the C8-ketone moiety (in the final hydrolyzed/cyclized product) acts as a weak Zinc-Binding Group (ZBG) or interacts with the active site rim, distinct from the classical hydroxamic acid ZBG found in SAHA (Vorinostat). Synthetic Challenge: Installing the remote ketone functionality while preserving the


-chiral center.

Strategic Analysis: The Pharmacophore

In the context of HDAC inhibition, the Aoda residue is not merely a spacer; it is a determinant of isoform selectivity.

Structural Logic
  • The "Linker" (C2–C7): The 6-carbon aliphatic chain mimics the lysine side chain, the natural substrate of HDACs. It provides the necessary length (~11 Å) to traverse the narrow hydrophobic channel leading to the catalytic Zn²⁺ ion.

  • The "Warhead" (C8-Ketone): Unlike highly potent hydroxamates that chelate Zn²⁺ directly, the ethyl ketone moiety of Aoda relies on a more subtle interaction (often water-mediated bridging or dipole interactions) and van der Waals contacts within the pocket. This results in a unique kinetic profile—often slower binding but high retention.

  • The Methyl Ester Role: The methyl ester is the synthetic handle . It protects the carboxylic acid during the construction of the linear peptide precursor, preventing premature cyclization or side reactions during the installation of the ketone side chain.

Retrosynthetic Architecture

To synthesize Aoda-OMe efficiently, we employ a Convergent Cross-Metathesis Strategy . This approach is superior to linear alkylation as it allows for the separate preparation of the chiral "head" and the functionalized "tail."

DOT Diagram: Retrosynthetic Analysis

Retrosynthesis cluster_legend Key Disconnection Target (S)-Aoda-OMe (Target Molecule) Precursor Protected Linear Intermediate (Unsaturated) Target->Precursor Hydrogenation (Pd/C) Head (S)-Allylglycine Methyl Ester (Chiral Head) Precursor->Head Cross Metathesis Tail Pent-1-en-3-one (Ethyl Vinyl Ketone) Precursor->Tail (Grubbs II)

Caption: Retrosynthetic disconnection of Aoda-OMe revealing the chiral allylglycine head and the vinyl ketone tail.

Detailed Synthetic Protocol

This protocol details the synthesis of N-Boc-protected (S)-Aoda-OMe. The Cross-Metathesis (CM) route is selected for its reproducibility and scalability in drug discovery environments.

Phase 1: Preparation of the Chiral Head

Starting Material: (S)-N-Boc-Allylglycine.

  • Esterification:

    • Dissolve (S)-N-Boc-Allylglycine (1.0 equiv) in anhydrous DMF.

    • Add K₂CO₃ (2.0 equiv) and Methyl Iodide (MeI, 1.2 equiv). Note: MeI is preferred over acid-catalyzed methanolysis to prevent Boc deprotection.

    • Stir at RT for 4 hours. Aqueous workup (EtOAc/Brine).

    • Yield: >95% (S)-N-Boc-Allylglycine Methyl Ester.

Phase 2: Cross-Metathesis (The Critical Step)

This step constructs the carbon skeleton. We react the terminal alkene of allylglycine with ethyl vinyl ketone (EVK).

  • Technical Note: EVK is prone to polymerization. Use a Type II olefin metathesis catalyst (Grubbs II or Hoveyda-Grubbs II) which tolerates the electron-deficient enone.

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve (S)-N-Boc-Allylglycine Methyl Ester (1.0 equiv) in degassed Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add Pent-1-en-3-one (3.0 equiv). Excess is required to drive the equilibrium.

  • Catalyst: Add Grubbs 2nd Generation Catalyst (2.5 mol%).

  • Reaction: Reflux (40°C) for 12–16 hours. Monitor by TLC (stain with KMnO₄; product will be UV active due to conjugation).

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Intermediate: (S,E)-methyl 2-((tert-butoxycarbonyl)amino)-8-oxodec-4-enoate.

Phase 3: Hydrogenation (Saturation)

The double bond formed during metathesis must be reduced to the saturated alkane chain found in Aoda.

Protocol:

  • Solvent: Dissolve the enone intermediate in MeOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogenate under H₂ balloon (1 atm) at RT for 4 hours. Caution: Monitor closely to avoid reducing the ketone to an alcohol. Pd/C in MeOH is usually selective for alkene over ketone under mild conditions.

  • Workup: Filter through a Celite pad.[2] Concentrate.

  • Product: (S)-2-((tert-butoxycarbonyl)amino)-8-oxodecanoic acid methyl ester.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Step1 Start: (S)-Allylglycine Step2 Protection: (+ MeI, K2CO3) -> Methyl Ester Step1->Step2 Step3 Cross Metathesis: (+ Pent-1-en-3-one) (Grubbs II) Step2->Step3 Construct C-C Bond Step4 Hydrogenation: (H2, Pd/C) Step3->Step4 Reduce C=C Final Final Product: (S)-Aoda-OMe Step4->Final

Caption: Step-by-step synthetic workflow from Allylglycine to Aoda-OMe.

Quality Control & Characterization

For drug development, the purity of the methyl ester is paramount to prevent failure during the subsequent peptide coupling.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 98%HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H)
Identity (NMR)

2.45 (q, 2H, -CH2-CO-CH2-)
¹H NMR (CDCl₃, 400 MHz)
Identity (MS) [M+H]+ = 316.2 (for Boc-Aoda-OMe)LC-MS (ESI)

Critical NMR Signal: Look for the triplet/multiplet at ~2.4 ppm corresponding to the methylene protons adjacent to the ketone (C7 and C9). The methyl ester singlet will appear at ~3.7 ppm.

Application: Incorporation into Apicidin

Once synthesized, (S)-Aoda-OMe is utilized in the total synthesis of Apicidin as follows:

  • Hydrolysis: The methyl ester is hydrolyzed (LiOH, THF/H₂O) to the free acid only after the N-terminus has been coupled or prepared for the final cyclization step.

  • Peptide Coupling: The free acid is coupled to the next residue (e.g., D-Pipecolic acid) using standard HATU/DIPEA conditions.

  • Cyclization: The linear tetrapeptide is cyclized (macrolactamization) to form the Apicidin core.

Mechanism of HDAC Inhibition (Zinc Interaction)

HDAC_Interaction Zn Zn2+ Ion (Active Site) Aoda Aoda Side Chain (Inhibitor) Pocket Hydrophobic Tunnel Aoda->Pocket Spans Ketone Ethyl Ketone (C8=O) Ketone->Zn Weak Coordination / Water Bridge Pocket->Ketone Positions

Caption: Schematic of the Aoda side chain positioning the ketone group near the catalytic Zinc ion.

References

  • Synthesis of Aoda via Cross Metathesis

    • Rodríguez, M. et al. "Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Histone Deacetylase Inhibitors."[3][4] The Journal of Organic Chemistry, 2006, 71(1), 103–107. Link

  • Total Synthesis of Apicidin

    • Murray, P. J. et al. "Total Synthesis of the Histone Deacetylase Inhibitor Apicidin." Tetrahedron Letters, 2002, 43(41), 7393-7396. Link

  • HDAC Inhibition Mechanism

    • Singh, R. et al. "Histone Deacetylase Inhibitors: A Structure–Activity Relationship Study regarding the Aoda Linker." Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2456-2463. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Esterification of (S)-2-Amino-8-oxo-decanoic Acid (AODA)

[1] Abstract & Strategic Context (S)-2-Amino-8-oxo-decanoic acid (AODA) is a non-proteinogenic amino acid and a critical pharmacophore in the synthesis of Apicidin , a potent histone deacetylase (HDAC) inhibitor. The str...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Context

(S)-2-Amino-8-oxo-decanoic acid (AODA) is a non-proteinogenic amino acid and a critical pharmacophore in the synthesis of Apicidin , a potent histone deacetylase (HDAC) inhibitor. The structural complexity of AODA—featuring a C1 carboxylic acid, a chiral C2


-amine, and a remote C8 ketone—presents a specific chemoselectivity challenge during esterification.

Standard esterification protocols often fail to account for the C8 ketone sensitivity , leading to unwanted acetalization (ketal formation) or thermodynamic racemization at the C2 position. This guide details a Trimethylsilyl Chloride (TMSCl)-mediated protocol , selected for its mild conditions and ability to generate anhydrous HCl in situ. This method minimizes the thermal stress associated with classical Fischer esterification (sulfuric acid) or Thionyl Chloride reflux, thereby preserving the ketone functionality and enantiomeric purity.

Mechanistic Rationale

The Chemoselectivity Challenge

The objective is to convert the C1 carboxylic acid to a methyl ester while retaining the C8 ketone and the C2 chiral center.

  • Amine Management: The free base of amino ketones is prone to intermolecular Schiff base formation or oligomerization. The protocol must maintain the amine in its protonated state (

    
    ) throughout the reaction to prevent nucleophilic attack on the C8 ketone.
    
  • Ketone Stability: Strong acidic conditions in methanol can promote the formation of the dimethyl ketal at C8. While reversible, this complicates spectral analysis and yield calculation. The TMSCl method operates at lower temperatures, kinetically favoring esterification over ketalization.

Reaction Mechanism (TMSCl Activation)

TMSCl reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. This "dry" HCl activates the carboxyl group without introducing water, driving the equilibrium toward the ester.

ReactionMechanism TMSCl TMSCl HCl_Gen In-situ Generation: HCl (anhydrous) + TMS-OMe TMSCl->HCl_Gen MeOH MeOH MeOH->HCl_Gen AODA (S)-AODA (Zwitterion) Protonation Amine Protonation (Prevents Self-Cyclization) AODA->Protonation HCl_Gen->Protonation HCl Activation Carbonyl Activation (R-COOH2+) Protonation->Activation Product AODA Methyl Ester Hydrochloride Salt Activation->Product + MeOH - H2O

Figure 1: Mechanistic pathway for the TMSCl-mediated esterification. The in-situ generation of anhydrous HCl is the driving force.

Experimental Protocol: TMSCl-Mediated Methanolysis

Target Product: Methyl (S)-2-amino-8-oxodecanoate hydrochloride Scale: 1.0 gram (Scale-up factor: Linear up to 50g)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]QuantityRole
(S)-2-Amino-8-oxo-decanoic acid201.261.01.0 gSubstrate
Trimethylsilyl Chloride (TMSCl)108.642.51.35 g (1.58 mL)HCl Generator
Methanol (Anhydrous)32.04Solvent10 mLSolvent/Reactant
Diethyl Ether74.12-50 mLPrecipitation
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen or Argon.

  • Solvent Charge: Add 10 mL of anhydrous Methanol to the flask.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 5 minutes.
    
Phase 2: Activation
  • TMSCl Addition: Using a glass syringe, add 1.58 mL of TMSCl dropwise to the cold methanol.

    • Critical Note: The reaction is exothermic. Add slowly to prevent splashing or boiling.

    • Observation: The solution may fume slightly; this is normal (HCl generation).

  • Substrate Addition: Remove the septum briefly and add 1.0 g of solid AODA in one portion. Reseal immediately.

  • Dissolution: Allow the mixture to warm to Room Temperature (20–25°C). The solid should dissolve completely within 15–30 minutes.

Phase 3: Reaction & Monitoring
  • Stirring: Stir the solution at Room Temperature for 12–16 hours .

    • Why RT? Heating is avoided to prevent ketalization of the C8 ketone.

  • TLC Monitoring: Check consumption of starting material (Mobile Phase: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin.

    • Product: Higher

      
       than the free acid.
      
Phase 4: Isolation
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, bath

    
    ) to obtain a viscous oil or semi-solid.
    
  • Co-evaporation: Add 10 mL of Toluene or DCM and re-evaporate to remove residual HCl and Methanol traces.

  • Precipitation (Crucial Step):

    • Dissolve the residue in a minimum amount of cold Methanol (approx. 1–2 mL).

    • Add 20 mL of Diethyl Ether dropwise with vigorous stirring.

    • The ester hydrochloride salt should precipitate as a white/off-white solid.

  • Filtration/Drying: Filter the solid under Argon (hygroscopic!) or decant the supernatant. Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity (NMR)

-NMR (MeOD or DMSO-

)
Singlet at

ppm (

). Retention of ketone methylene triplets at C7/C9.
Purity (HPLC) C18 Reverse Phase> 95% Area under curve.
Chirality Chiral HPLC / Polarimetry

comparable to lit.[3] (e.g.,

to

). No racemization.
Counter-ion Silver Nitrate TestPositive white precipitate (AgCl) confirms HCl salt.
Workflow Visualization

ProtocolWorkflow Start Start: AODA Solid TMS_Add Add TMSCl to MeOH (0°C, Exothermic) Start->TMS_Add React Add AODA Stir 16h @ RT TMS_Add->React Evap Evaporate Solvent (<40°C) React->Evap Check NMR Check: Ketal formed? Evap->Check Ketal_Yes Yes: Mild Hydrolysis (0.1N HCl wash) Check->Ketal_Yes C8-OMe signals Ketal_No No: Proceed Check->Ketal_No C8=O intact Precip Precipitate with Et2O Ketal_Yes->Precip Ketal_No->Precip Final Final Product: AODA-OMe HCl Salt Precip->Final

Figure 2: Operational workflow including a contingency loop for potential ketal formation.

Troubleshooting & Critical Notes

Ketal Formation (The "Hidden" Impurity)
  • Issue: In rare cases, the C8 ketone reacts with methanol to form a dimethyl ketal (

    
    ). This is indicated in NMR by two sharp singlets around 3.2 ppm (if diastereotopic) or one singlet if symmetric, in addition to the ester singlet at 3.7 ppm.
    
  • Correction: The ketal is acid-labile. Dissolve the crude oil in a mixture of THF/Water (4:1) with a drop of conc.[2][9][11] HCl and stir for 30 minutes. Re-evaporate. The water hydrolyzes the ketal back to the ketone, while the ester remains relatively stable under these mild conditions.

Hygroscopicity
  • Issue: The amino ester hydrochloride is extremely hygroscopic.

  • Handling: Always handle the final solid under inert gas. If the product turns into a "gum" upon exposure to air, re-dissolve in MeOH and re-precipitate with Ether. Store at -20°C.

Racemization
  • Risk: Low with TMSCl/MeOH at RT.

  • Verification: Compare optical rotation with literature values for (S)-AODA derivatives. If rotation drops significantly, ensure the reaction temperature did not exceed 25°C.

References

  • Preparation of Amino Acid Methyl Esters (TMSCl Method)

    • Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[8][11][12] Molecules, 13(5), 1111-1119.

  • Synthesis of AODA and Apicidin Analogues

    • Rodriquez, M., et al. (2006).[6] Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural histone deacetylase inhibitors.[1][6] Journal of Organic Chemistry, 71(1), 103-107.[6]

  • General Protocol for Esterification of Amino Acids: Brook, M. A., et al. (2011). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. (Context for TMSCl mechanism).
  • Apicidin Total Synthesis Context: Murray, P. J., et al. (2003). Total synthesis of apicidin. Tetrahedron Letters, 44(6), 1199-1201. (Provides context on handling the AODA fragment).

Sources

Application

Using (S)-2-Amino-8-oxo-decanoic acid methyl ester in solid-phase peptide synthesis (SPPS)

Application Note: Integration of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester into Solid-Phase Peptide Synthesis (SPPS) Part 1: Executive Summary & Strategic Context (S)-2-Amino-8-oxo-decanoic acid (Aoda) is a non-canoni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integration of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester into Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Context

(S)-2-Amino-8-oxo-decanoic acid (Aoda) is a non-canonical amino acid and the pharmacophoric core of Apicidin , a potent histone deacetylase (HDAC) inhibitor. The ketone moiety at the C8 position is critical for zinc chelation in the HDAC active site.

Commercially, this building block is frequently supplied as the methyl ester (often as a hydrochloride salt) due to the enhanced stability of esters over free amino acids during storage and transport. However, methyl esters are chemically inert to standard SPPS coupling conditions , which require a free carboxylic acid for activation and attachment to the resin-bound amine.

This guide provides a definitive workflow to:

  • Convert the precursor methyl ester into the SPPS-compatible Fmoc-Aoda-OH .

  • Integrate the residue into a peptide backbone using mild, ketone-compatible SPPS conditions.

  • Execute the synthesis of cyclic Apicidin analogues via head-to-tail macrolactamization.

Part 2: Pre-SPPS Reagent Preparation

Challenge: Standard base-mediated hydrolysis (e.g., LiOH/NaOH) of methyl esters can inadvertently remove the Fmoc group (base-labile) or cause racemization at the


-carbon.
Solution:  A "Green" Calcium Iodide (

) mediated hydrolysis is recommended for high fidelity preservation of the Fmoc group and stereochemistry.
Protocol A: Conversion to Fmoc-Aoda-OH

Prerequisites:

  • Starting Material: (S)-2-Amino-8-oxo-decanoic acid methyl ester (HCl salt).

  • If the starting material is the free amine, perform Step 1 . If it is already Fmoc-protected, skip to Step 2 .

Step 1: Fmoc Protection of the Amine

  • Dissolve: Suspend 1.0 eq of Aoda methyl ester HCl in 1:1 Water/Dioxane (0.1 M concentration).

  • Buffer: Add 2.5 eq of

    
     to adjust pH to ~8–9.
    
  • React: Add 1.1 eq of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dropwise at 0°C.

  • Incubate: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
    • Result:Fmoc-Aoda-OMe .

Step 2: Selective Hydrolysis (The


 Method) 
This method avoids the harsh basic conditions that cleave Fmoc.
  • Dissolve: Dissolve 1.0 eq of Fmoc-Aoda-OMe in Ethyl Acetate (0.2 M).

  • Reagent Prep: Add 3.0 eq of anhydrous Calcium Iodide (

    
    ) .
    
  • Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere (

    
    ) for 6–12 hours.
    
    • Mechanism:[1][2][3][4] Iodide acts as a nucleophile to demethylate the ester via an

      
      -like mechanism activated by Calcium coordination to the carbonyl.
      
  • Quench: Cool to RT. Add 1M HCl to dissolve calcium salts and protonate the acid.

  • Purification: Wash the organic layer with sodium thiosulfate (if iodine color persists) and brine. Dry and concentrate.

    • Validation: Verify by

      
      -NMR (Loss of methyl singlet at ~3.6 ppm) and LCMS (Mass shift -14 Da).
      

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Resin Selection: For cyclic peptides like Apicidin, 2-Chlorotrityl Chloride (2-CTC) Resin is mandatory. It allows the cleavage of the protected peptide from the resin using mild acid (1% TFA), leaving side chains (and the Aoda ketone) intact for solution-phase cyclization.

Protocol B: Resin Loading & Elongation

1. Resin Loading (First Amino Acid) Note: It is often preferred to load a residue other than Aoda first (e.g., Isoleucine or Tryptophan) to avoid steric hindrance during the critical cyclization step, but Aoda can be loaded if necessary.

  • Swell Resin: 2-CTC resin in dry DCM for 30 min.

  • Loading: Dissolve 1.2 eq Fmoc-Amino Acid + 4.0 eq DIPEA in DCM. Add to resin.[2][4][5][6][7] Shake 2 hours.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture; shake 15 min to cap unreacted chlorides.

  • Wash: DCM (3x), DMF (3x).

2. Peptide Elongation (Fmoc Cycles)

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Note: The C8-ketone of Aoda is stable to piperidine.

  • Washing: DMF (5x).

  • Coupling (Aoda Incorporation):

    • Reagents: 3.0 eq Fmoc-Aoda-OH (prepared in Part 2), 3.0 eq DIC (Diisopropylcarbodiimide), 3.0 eq Oxyma Pure .

    • Rationale: DIC/Oxyma is a neutral, suppression-of-racemization cocktail superior to basic HBTU/DIEA conditions, which reduces the risk of side reactions with the ketone.

    • Time: 60–120 minutes at RT.

  • Monitoring: Kaiser Test (Ninhydrin) is effective.

3. Handling the Ketone (Side Reaction Mitigation)

  • Risk: During global deprotection (if using high TFA), the ketone can be reduced by silane scavengers (TIS/TES).

  • Mitigation: If performing full deprotection, limit TIS content to 2.5% or use DODT (3,6-Dioxa-1,8-octanedithiol) as a scavenger, which is less reductive towards ketones than silanes.

Part 4: Cleavage & Cyclization (Apicidin Synthesis)

Protocol C: Cleavage and Macrolactamization

1. Mild Cleavage (Protected Peptide Release)

  • Cocktail: 1% TFA / 5% TIS / 94% DCM.

  • Procedure: Treat resin 10 x 2 min. Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize acid immediately).

  • Workup: Concentrate under vacuum. The product is the Side-Chain Protected Linear Peptide with a free N-terminus and free C-terminus.

2. Cyclization (Head-to-Tail)

  • Condition: High Dilution (1 mM) in DCM or DMF to favor intramolecular reaction.

  • Reagents: PyBOP (3.0 eq) / DIPEA (6.0 eq) OR HATU (1.5 eq) / HOAt / TMP.

  • Time: 12–24 hours.

  • Deprotection (Final): If side chains (e.g., Trp-Boc) are present, treat the cyclic peptide with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    

Part 5: Analytical Data Summary

ParameterSpecificationNotes
Target Molecule Fmoc-(S)-2-Amino-8-oxo-decanoic acidFrom Methyl Ester precursor
Hydrolysis Yield > 85% (CaI2 method)Preserves Fmoc integrity
Resin 2-Chlorotrityl ChlorideEssential for protected cleavage
Coupling Reagent DIC / Oxyma PurePrevents racemization
Cleavage Cocktail 1% TFA in DCMReleases protected linear precursor
Key Impurity Reduced Ketone (Alcohol)Avoid high TIS concentration

Part 6: Process Visualization

G Start (S)-2-Amino-8-oxo-decanoic Methyl Ester (HCl) Fmoc_Prot Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Fmoc_Prot Intermediate Fmoc-Aoda-OMe Fmoc_Prot->Intermediate Hydrolysis Selective Hydrolysis (CaI2, EtOAc, Reflux) Intermediate->Hydrolysis Demethylation Active_Acid Fmoc-Aoda-OH (SPPS Ready) Hydrolysis->Active_Acid SPPS SPPS Coupling (DIC/Oxyma, 2-CTC Resin) Active_Acid->SPPS Coupling Cleavage Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Cyclization Macrolactamization (PyBOP, High Dilution) Cleavage->Cyclization Final Apicidin Analogue Cyclization->Final

Caption: Workflow for converting Aoda Methyl Ester into a viable SPPS building block and its subsequent use in cyclic peptide synthesis.

References

  • Preparation of Aoda via Cross Metathesis: Rodriquez, M., et al. (2006). "Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Histone Deacetylase Inhibitors." The Journal of Organic Chemistry, 71(1), 103–107.[8]

  • Green Hydrolysis of Fmoc-Esters: Goudreau, S. R., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2798.

  • SPPS of Cyclic Peptides (Apicidin Context): Linares, M. L., et al. (2006).[1] "Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins." Synthesis, 12, 2069-2073.[1]

  • Ketone Stability in SPPS: Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.

Sources

Method

Advanced Purification Protocol: (S)-2-Amino-8-oxo-decanoic acid methyl ester

Abstract This application note details the purification strategy for (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe ), a non-canonical amino acid and critical pharmacophore in Histone Deacety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification strategy for (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe ), a non-canonical amino acid and critical pharmacophore in Histone Deacetylase (HDAC) inhibitors such as Apicidin . Due to the presence of three reactive functionalities—an


-amino group, a methyl ester, and a distal ketone (8-oxo)—this molecule presents unique stability challenges. This guide prioritizes a "Protect-Purify-Deprotect" strategy, emphasizing the purification of the N-protected intermediate to ensure high enantiomeric excess (

) and chemical stability, followed by controlled conversion to the stable hydrochloride salt.

Introduction & Strategic Analysis

The Molecule

(S)-2-Amino-8-oxo-decanoic acid methyl ester is a bifunctional building block. Its structural complexity arises not from steric bulk, but from the potential for intramolecular side reactions.

  • Chirality: The (S)-configuration at C2 is essential for biological activity. Racemization can occur under strongly basic conditions or excessive heat.

  • Reactivity: The free amine (if left as a free base) can attack the methyl ester (intermolecularly, forming diketopiperazines) or potentially interact with the ketone.

  • Solubility: The protected form is lipophilic; the final salt is hydrophilic.

The Purification Strategy

Direct purification of the free amine is discouraged due to instability. The most robust workflow involves purifying the N-tert-butoxycarbonyl (Boc) protected precursor via normal-phase flash chromatography, followed by acidic deprotection to yield the stable hydrochloride salt.

Why this approach?

  • Chemo-stability: The Boc group prevents N-terminal side reactions during silica chromatography.

  • Resolution: Non-polar impurities are easily separated from the lipophilic Boc-intermediate.

  • Salt Stability: The final HCl salt is a stable solid, whereas the free base is often an unstable oil.

Workflow Visualization

PurificationWorkflow cluster_QC Quality Control Points Crude Crude Reaction Mixture (Boc-Aoda-OMe + Impurities) Workup Aqueous Workup (Removal of salts/polar byproducts) Crude->Workup Flash Flash Chromatography (SiO2) Gradient: Hexane/EtOAc Workup->Flash Load on SiO2 PureBoc Pure Boc-Aoda-OMe (>98% Purity) Flash->PureBoc Fraction Collection Deprotection Selective Deprotection (4M HCl in Dioxane) PureBoc->Deprotection Cleavage QC1 TLC / NMR Confirm Structure PureBoc->QC1 Precipitation Precipitation/Trituration (Et2O / Hexane) Deprotection->Precipitation Salt Formation FinalSalt Final Product (S)-Aoda-OMe · HCl Salt Precipitation->FinalSalt Filtration & Drying QC2 Chiral HPLC Confirm ee% FinalSalt->QC2

Caption: Step-wise purification workflow emphasizing the purification of the protected intermediate (Boc-Aoda-OMe) prior to salt formation.

Detailed Protocols

Phase 1: Purification of N-Boc-Aoda-OMe (Flash Chromatography)

Target: Isolation of chemically pure protected intermediate.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Detection: TLC (Stain: KMnO₄ or Phosphomolybdic Acid - PMA). Note: UV absorption is weak due to lack of aromatic rings.

Procedure:

  • Sample Loading: Dissolve the crude oily residue in a minimum volume of 10% EtOAc/Hexane. If the crude is too viscous, adsorb onto silica gel (dry loading) to prevent band broadening.

  • Column Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexane.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elute non-polar protecting group byproducts).

    • 5–15 min: 0%

      
       20% EtOAc (Linear gradient).
      
    • 15–30 min: 20%

      
       40% EtOAc (Product typically elutes here).
      
  • Fraction Analysis: Spot fractions on TLC plates. Visualize with KMnO₄ (dip and heat). The ketone and ester moieties will stain typically yellow/brown on a purple background.

  • Concentration: Pool pure fractions and concentrate under reduced pressure at

    
    C.
    

Data Specification:

Parameter Value
Rf Value ~0.45 (in 40% EtOAc/Hexane)
Appearance Colorless to pale yellow oil

| Yield Target | >85% recovery from crude |[1]

Phase 2: Deprotection & Salt Isolation

Target: Generation of (S)-2-Amino-8-oxo-decanoic acid methyl ester Hydrochloride.

Safety Note: This step generates isobutylene gas. Perform in a fume hood.

Procedure:

  • Dissolution: Dissolve pure Boc-Aoda-OMe in dry Dioxane (5 mL per gram of substrate).

  • Acidification: Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.

    • Critical: Do not use aqueous HCl, as this may hydrolyze the methyl ester to the acid.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (Boc-starting material should disappear).

  • Precipitation (Purification by Solubility):

    • Concentrate the reaction mixture to ~20% volume (do not dry completely to avoid oiling out).

    • Add dry Diethyl Ether (Et₂O) or MTBE (10 volumes) slowly with vigorous stirring.

    • The HCl salt should precipitate as a white/off-white solid.

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket) as amino acid ester salts can be hygroscopic. Wash with cold Et₂O.

Phase 3: High-Purity Polishing (Preparative HPLC)

Target: >99.5% purity for biological assays (Optional, if precipitation is insufficient).

System: Reversed-Phase HPLC (C18). Mobile Phase:

  • A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

  • B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Protocol:

Time (min) % Buffer B Flow Rate Description
0.0 5% 15 mL/min Equilibration
2.0 5% 15 mL/min Injection
20.0 60% 15 mL/min Linear Gradient
22.0 95% 15 mL/min Wash

| 25.0 | 5% | 15 mL/min | Re-equilibration |

Note: Collect the peak corresponding to the target mass (MW: 215.29 g/mol free base; observe [M+H]+ = 216.3). Lyophilize fractions immediately to prevent ester hydrolysis in the aqueous acidic buffer.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, the following analytical benchmarks must be met.

Enantiomeric Purity (Chiral HPLC)

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral column.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (for free base) or TFA (for salts).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Criteria: The (S)-enantiomer is the desired product. Compare against a racemic standard (prepared by mixing small amounts of S and R isomers) to confirm separation.

NMR Validation
  • 
    H NMR (MeOD or DMSO-d6): 
    
    • 
       3.7–3.8 ppm (Singlet, 3H): Methyl ester (–COOCH
      
      
      
      ).
    • 
       2.4–2.5 ppm (Triplet, 2H): Methylene adjacent to ketone (–CH
      
      
      
      –C(O)–).
    • 
       3.9–4.1 ppm (Triplet/dd, 1H): Alpha-proton (
      
      
      
      -CH).
    • Absence of Boc peak (~1.4 ppm, 9H singlet) confirms deprotection.

References

  • Synthesis of Apicidin Analogues

    • Citation: Linares, M., et al. "Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins." Synthesis 2006.12 (2006): 2069-2073.[2]

    • Relevance: Establishes the core synthesis and characteriz
    • Link:

  • General Amino Acid Ester Purification

    • Citation: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.
    • Relevance: Authoritative source on Boc-deprotection conditions (HCl/Dioxane) to preserve methyl esters.
    • Link:

  • Chiral Separation of Amino Acids

    • Citation: Ilisz, I., et al. "Separation of amino acids and derivatives by high-performance liquid chromatography on chiral stationary phases.
    • Relevance: Validates the choice of Chiralpak columns for amino acid ester resolution.
    • Link:

  • Apicidin Total Synthesis (Context)

    • Citation: Chen, X., et al. "Total Synthesis of Apicidin." Journal of Organic Chemistry 67.16 (2002): 5739–5742.
    • Relevance: Details the handling of the 8-oxo-decanoic acid moiety within complex peptide synthesis.
    • Link:

Sources

Application

Technical Guide: Utilization of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester in Peptidomimetic Synthesis

This guide details the technical application of (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe or Aoda methyl ester ), a specialized non-canonical amino acid derivative. Introduction & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe or Aoda methyl ester ), a specialized non-canonical amino acid derivative.

Introduction & Chemical Identity

(S)-2-Amino-8-oxo-decanoic acid methyl ester is the protected precursor to Aoda , the pharmacophoric engine of the cyclic tetrapeptide Apicidin . Apicidin is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor with significant anti-protozoal and anti-tumorigenic properties.

Unlike standard amino acids, this molecule features an aliphatic side chain terminating in an ethyl ketone. This 8-oxo moiety is critical for biological activity; it mimics the acetylated lysine residues of histone tails, occupying the HDAC active site and chelating the zinc ion (or interacting via the hydrated gem-diol form), thereby blocking deacetylation.

Key Applications:

  • Total Synthesis of Apicidin Analogs: Acting as the core building block for "Apicidin-like" cyclic tetrapeptides.[1]

  • HDAC Inhibitor Design: Development of linear or cyclic peptidomimetics targeting Class I HDACs.

  • Chemical Biology: Use as a photo-affinity probe precursor or in structure-activity relationship (SAR) studies of the HDAC zinc-binding pocket.

Technical Specifications & Handling

PropertySpecification
CAS Number 635680-16-9 (Methyl ester) / 375858-14-3 (Free acid)
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Solubility Soluble in MeOH, DCM, DMF, DMSO.[2] Sparingly soluble in water.
Stability Ketone Sensitivity: The C8-ketone is susceptible to reduction (NaBH₄) and nucleophilic attack. Avoid strong bases that could induce aldol condensation.
Storage -20°C, desiccated. Hygroscopic as the hydrochloride salt.

Handling Precaution: The alpha-proton at C2 is susceptible to racemization under strongly basic conditions, particularly during ester hydrolysis. The ketone at C8 is relatively stable but can undergo acetal formation if stored in alcohols with acid catalysts for prolonged periods.

Application Note: Strategic Integration in Peptide Synthesis

The primary utility of Aoda-OMe is in the solution-phase synthesis of cyclic peptides. Unlike Solid-Phase Peptide Synthesis (SPPS) where the acid is required, the methyl ester serves as a C-terminal protecting group that is removed only after the linear peptide chain is assembled.

Mechanism of Action & Design Logic

The Aoda residue functions as a "warhead." In the final Apicidin molecule, the aliphatic chain acts as a linker that spans the hydrophobic channel of the HDAC enzyme, positioning the ethyl ketone (zinc-binding group) near the catalytic metal center.

Design Rule: When designing analogs, the distance between the peptide backbone (C2) and the ketone (C8) must be preserved. Altering the chain length (e.g., to 7-oxo or 9-oxo) significantly reduces HDAC inhibitory potency (IC₅₀ increases from nM to µM range).

Visual Workflow: Retrosynthetic Analysis of Apicidin

Apicidin_Synthesis cluster_inputs Building Blocks Apicidin Target: Apicidin (Cyclic Tetrapeptide) Ketone_Role Mechanistic Role: C8-Ketone binds HDAC Zn²⁺ Apicidin->Ketone_Role Linear_Precursor Linear Precursor (H-Aoda-X-Y-Z-OH) Linear_Precursor->Apicidin Macrolactamization (Cyclization) Coupling Fragment Condensation Coupling->Linear_Precursor Stepwise Assembly Aoda (S)-2-Amino-8-oxo-decanoic acid methyl ester (Aoda-OMe) Aoda->Coupling N-Terminus AA2 AA2 (e.g., D-Pipecolic Acid) AA2->Coupling AA3 AA3 (e.g., L-Ile) AA3->Coupling AA4 AA4 (e.g., L-Trp-OMe) AA4->Coupling

Figure 1: Retrosynthetic logic for Apicidin construction using Aoda-OMe as the critical pharmacophoric anchor.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis (Deprotection)

Objective: To convert the methyl ester (Aoda-OMe) into the free acid (Aoda-OH) for subsequent coupling to the N-terminus of a growing peptide chain, or for final deprotection.

Context: Standard basic hydrolysis (LiOH) carries a risk of epimerization at the C2 alpha-position. This protocol uses mild conditions to preserve chirality.

Materials:

  • (S)-2-Amino-8-oxo-decanoic acid methyl ester (1.0 equiv)[3]

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve Aoda-OMe (e.g., 100 mg) in THF (3 mL). Cool the solution to 0°C using an ice bath.

  • Saponification: Add a solution of LiOH·H₂O (1.2 equiv) in water (1 mL) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (Rf ~0.6) should disappear, replaced by the baseline acid spot.

    • Critical Checkpoint: Do not exceed 2 hours at room temperature to minimize racemization.

  • Work-up: Evaporate THF under reduced pressure (rotary evaporator, <30°C).

  • Acidification: Dilute the aqueous residue with water (2 mL). Carefully acidify to pH 3-4 using 1M HCl.

    • Note: The ketone side chain is stable to dilute acid, but avoid concentrated strong acids which could trigger intramolecular cyclization.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 5 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate. The resulting Aoda-OH is typically a waxy solid or oil and should be used immediately in the next coupling step.

Protocol B: Solution-Phase Coupling (Fragment Assembly)

Objective: To couple Aoda-OMe (as the amine component) to an N-protected amino acid (e.g., Boc-Pipecolic acid).

Materials:

  • N-Protected Amino Acid (e.g., Boc-Pip-OH) (1.1 equiv)

  • Aoda-OMe (HCl salt) (1.0 equiv)

  • Coupling Reagent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DCM or DMF

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve Boc-Pip-OH (1.1 equiv), EDC·HCl, and HOBt in anhydrous DCM under Nitrogen. Stir at 0°C for 15 minutes.

  • Neutralization: In a separate vial, dissolve Aoda-OMe·HCl in minimal DCM and add DIPEA (1.0 equiv) to neutralize the salt.

  • Coupling: Transfer the neutralized Aoda-OMe solution to the activated acid mixture. Add the remaining DIPEA (2.0 equiv).

  • Incubation: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 h).

  • Quench & Wash: Dilute with DCM. Wash successively with:

    • 10% Citric Acid (removes unreacted amine/DIPEA)

    • Saturated NaHCO₃ (removes unreacted acid)

    • Brine

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Result: The dipeptide Boc-Pip-Aoda-OMe is obtained. The ketone group remains intact under these standard coupling conditions.

Advanced Considerations: Ketone Protection

While the protocols above assume the use of the unprotected ketone, complex syntheses often require protecting the C8-ketone to prevent side reactions (e.g., during aggressive reduction steps elsewhere in the molecule).

  • Protection Strategy: If necessary, the ketone can be protected as a 1,3-dithiolane using 1,2-ethanedithiol and BF₃·OEt₂.

  • Deprotection: The dithiolane is removed in the final step using oxidative hydrolysis (e.g., NBS/AgNO₃ or [bis(trifluoroacetoxy)iodo]benzene), restoring the pharmacophoric ketone.

Decision Matrix:

  • Use Unprotected Aoda-OMe if: Your synthetic route involves only standard amide couplings (EDC, HATU) and Fmoc/Boc deprotections.

  • Use Protected Aoda-OMe if: Your route involves hydride reductions (e.g., LiAlH₄) or organometallic reagents (Grignards) that would attack the ketone.

References

  • Synthesis of Aoda & Apicidin Analogs: Linares, M. L., et al. "Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins."[1][4] Synthesis 2006.12 (2006): 2069-2073.[4]

  • Biological Activity & Mechanism: Darkin-Rattray, S. J., et al. "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase."[5][6][7] Proceedings of the National Academy of Sciences 93.23 (1996): 13143-13147.

  • Phage Display & Non-Canonical Amino Acids: Tabor, S., et al. "Phage-assisted, active site-directed ligand evolution of a potent and selective histone deacetylase 8 inhibitor." Angewandte Chemie International Edition (2025). (Referencing use of Aoda as ncAA).

  • General Amino Acid Methyl Ester Synthesis: Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules 25.1 (2020).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stability of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester

Subject: Technical Guide for (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester (Aoda-OMe) CAS: 635680-16-9 (Free base) / Related: 375858-14-3 (Free Acid) Application: Key intermediate for Apicidin (HDAC Inhibitor) synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester (Aoda-OMe) CAS: 635680-16-9 (Free base) / Related: 375858-14-3 (Free Acid) Application: Key intermediate for Apicidin (HDAC Inhibitor) synthesis.

Part 1: Diagnostic & Troubleshooting Center

Visual Diagnostic: Is Your Sample Degrading?

Use this decision matrix to identify the root cause of instability based on analytical observations.

Troubleshooting Start Observation: Purity Drop CheckHPLC Check HPLC/LC-MS Shift in Retention Time? Start->CheckHPLC NewPeakEarlier New Peak Elutes Earlier (More Polar) CheckHPLC->NewPeakEarlier Yes NewPeakLater New Peak Elutes Later (Less Polar) CheckHPLC->NewPeakLater Yes SameRT Same RT but Optical Rotation Shift CheckHPLC->SameRT No IssueHydrolysis Issue: Ester Hydrolysis (Formation of Free Acid) NewPeakEarlier->IssueHydrolysis IssueDimer Issue: Schiff Base Oligomerization (Amine + Ketone reaction) NewPeakLater->IssueDimer IssueRacemization Issue: Racemization at C2 (Base-catalyzed) SameRT->IssueRacemization ActionAcid Action: Check pH. Avoid aqueous buffers > pH 7. IssueHydrolysis->ActionAcid ActionConc Action: Dilute sample. Store as HCl salt. IssueDimer->ActionConc ActionBase Action: Remove organic bases (TEA/DIPEA). Keep T < 4°C. IssueRacemization->ActionBase

Figure 1: Diagnostic decision tree for identifying degradation mechanisms based on chromatographic behavior.

Part 2: Critical Stability Factors (The "Why")

The stability of Aoda-OMe is governed by three competing functional groups: the alpha-amino group , the methyl ester , and the distal ketone (C8) . Understanding their interaction is key to preventing sample loss.

Ester Hydrolysis (The Primary Failure Mode)
  • Mechanism: Methyl esters are highly susceptible to hydrolysis in aqueous environments, particularly at pH > 7.5. The presence of the free amine (if not protonated) can act as an intramolecular general base, accelerating the attack of water on the ester carbonyl.

  • Impact: Conversion to (S)-2-amino-8-oxodecanoic acid (Aoda-OH), which is significantly more polar and may precipitate depending on pH.

  • Prevention: Maintain the compound as a hydrochloride salt whenever possible. The protonated amine (

    
    ) is non-nucleophilic and lowers the local pH, stabilizing the ester.
    
C2-Racemization
  • Mechanism: The proton at the chiral center (C2) is acidic due to the electron-withdrawing effect of the ester and the ammonium group. In the presence of organic bases (TEA, DIPEA) or during prolonged storage in protic solvents (MeOH), this proton can be removed, leading to an enolate intermediate and subsequent racemization.

  • Impact: Loss of enantiomeric excess (ee%), rendering the material useless for stereoselective synthesis of Apicidin analogs.

Intermolecular Schiff Base Formation
  • Mechanism: Unlike 4-oxo or 5-oxo amino acids, which cyclize rapidly to form pyrrolidines or piperidines (intramolecular reaction), the 8-oxo group is too distant for favorable intramolecular cyclization (8-membered ring). However, in concentrated solutions (>100 mM), the free amine of one molecule can attack the C8-ketone of another, forming intermolecular imines (Schiff bases) and oligomers.

Part 3: Troubleshooting FAQs

Q1: My LC-MS shows a mass of M+15 (or M+32) after storing in Methanol. What happened?

  • Diagnosis: You likely formed a dimethyl ketal at the C8 position.

  • Explanation: In the presence of acid (e.g., if stored as an HCl salt) and methanol, the C8 ketone can react with the solvent to form a ketal.

  • Solution: Avoid storing the compound in methanol for extended periods. Use Acetonitrile (ACN) or DMSO for stock solutions. If ketalization occurs, it is often reversible by treating with aqueous acid, but this risks hydrolyzing the ester.

Q2: I dissolved the free base in water/PBS, and it precipitated after 2 hours. Why?

  • Diagnosis: Ester Hydrolysis and Isoelectric Precipitation.

  • Explanation: At neutral pH (PBS), the methyl ester hydrolyzes to the free acid (Aoda-OH). The free acid is zwitterionic and often less soluble in organic-free buffers than the ester, leading to precipitation.

  • Solution: Prepare fresh. Do not store in aqueous buffers. If aqueous dilution is necessary for biological assays, keep the organic co-solvent (DMSO) >1% and use immediately.

Q3: Can I use Triethylamine (TEA) to neutralize the HCl salt before reaction?

  • Diagnosis: Risk of Racemization.[1][2][3][4][5]

  • Explanation: While TEA will release the free amine, excess base promotes racemization at the alpha-carbon.

  • Solution: Use a weaker base (like N-methylmorpholine) or stoichiometric amounts of base at low temperature (0°C) immediately prior to the reaction.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Storage & Handling
  • State: Store as the Hydrochloride Salt (HCl) . The free base is an oil and is unstable.

  • Temperature: -20°C (Long term), 4°C (Working).

  • Atmosphere: Store under Argon or Nitrogen. The ketone is susceptible to slow oxidation or moisture absorption.

Protocol B: Reconstitution for Assays
  • Solvent: Dissolve the solid HCl salt in anhydrous DMSO or DMF to a concentration of 10–50 mM.

    • Note: Avoid Methanol (ketalization risk) or Water (hydrolysis risk).

  • Aliquot: Divide into single-use vials to avoid freeze-thaw cycles.

  • Usage: On the day of the experiment, dilute the DMSO stock into the aqueous buffer.

    • Critical: Perform the dilution immediately before use . The half-life of the ester in pH 7.4 buffer is estimated to be < 6 hours at room temperature.

Protocol C: Chemical Stability Pathway Visualization

Pathways Aoda (S)-Aoda-OMe (Target Molecule) Hydrolysis Hydrolysis Product (Free Acid) Aoda->Hydrolysis + H2O / pH > 7 (Fast) Racemate (R/S)-Aoda-OMe (Racemic Mixture) Aoda->Racemate + Base (TEA/DIPEA) (Medium) Ketal Dimethyl Ketal (In MeOH/H+) Aoda->Ketal + MeOH / H+ (Slow)

Figure 2: Primary degradation pathways for Aoda-OMe in solution.

Part 5: Quantitative Stability Data (Predicted)

Based on structural analogs (Alpha-amino esters and 8-oxo fatty acids)

Solvent SystemConditionPredicted t1/2 (Half-life)Primary Degradation Product
PBS (pH 7.4) 25°C~4–6 HoursFree Acid (Hydrolysis)
DMSO (Anhydrous) 25°C> 6 MonthsNone (Stable)
Methanol 25°C, HCl salt~1–2 WeeksDimethyl Ketal
Water (pH 2.0) 4°C~24–48 HoursSlow Hydrolysis
Basic Buffer (pH 9) 25°C< 30 MinutesFree Acid + Racemate

References

  • PubChem. (n.d.).[6][7] (S)-2-Amino-8-oxo-decanoic acid methyl ester.[7][8] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Linares, M. L., et al. (2006).[9] Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. Synthesis, 2006(12), 2069-2073.[9] (Detailed synthesis and characterization of the Aoda moiety).

  • Hay, R. W., & Banerjee, P. K. (1981).[10] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147–154.[10] [Link] (Mechanistic grounding for amino ester hydrolysis rates).

  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on racemization mechanisms of N-methyl and alpha-amino esters).

Sources

Optimization

Preventing racemization during (S)-2-Amino-8-oxo-decanoic acid methyl ester synthesis

Subject: Preventing Racemization During (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester Synthesis Ticket ID: AODA-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization During (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester Synthesis Ticket ID: AODA-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Executive Summary

The synthesis of (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as (S)-Aoda-OMe) presents a dual challenge: preserving the sensitive


-chiral center while maintaining the integrity of the C8-ketone moiety. This molecule is a critical intermediate for histone deacetylase (HDAC) inhibitors like Apicidin .

Racemization in this substrate is primarily driven by the acidity of the C2


-proton, which is enhanced by the electron-withdrawing ester group. This guide outlines the mechanistic root causes of optical purity loss and provides validated, low-risk protocols to ensure enantiomeric excess (ee%) >98%.

Module 1: Mechanistic Root Cause Analysis

Understanding why your reaction fails is the first step to prevention. Racemization occurs through two primary pathways during esterification and subsequent handling.

Pathway A: Direct Enolization (Base-Catalyzed)

The


-proton of the amino ester has a pKa of ~24 (in DMSO), but this acidity increases significantly if the amine is protonated (ammonium salt) or acylated. In the presence of a base (even weak bases like Triethylamine), the proton is abstracted, forming a planar, achiral enolate. Reprotonation occurs from either face, resulting in a racemic mixture.
Pathway B: Oxazolone (Azlactone) Formation

If you are esterifying an N-protected precursor (e.g., Boc-Aoda-OH) using activating agents (like EDC/DIC), the carbonyl oxygen of the protecting group can attack the activated ester. This forms a 5-membered oxazolone ring. The


-proton of the oxazolone is highly acidic (pKa ~9-10), leading to rapid racemization via aromatic stabilization of the enol.
Visualizing the Failure Modes

RacemizationPathways Start (S)-Amino Acid (Chiral Center) Enolate Planar Enolate (Achiral) Start->Enolate Direct Deprotonation (if Free Amine) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (if N-Acyl/Boc) Base Base (B:) Base->Enolate Racemic Racemic Mixture (50:50 R/S) Enolate->Racemic Reprotonation Oxazolone->Enolate Tautomerization

Figure 1: Mechanistic pathways leading to loss of optical purity. Pathway A dominates in basic workups; Pathway B dominates during coupling/activation of N-protected forms.

Module 2: Validated Synthetic Protocols

Do NOT use standard refluxing acid conditions for prolonged periods. The 8-oxo group adds lipophilicity, but the C2 center remains vulnerable.

Protocol A: The "Gold Standard" (TMSCl / Methanol)

Best for: Free amino acid precursors. Highest retention of optical purity.

This method generates anhydrous HCl in situ at a controlled rate, avoiding the heat spikes associated with Thionyl Chloride addition.

Reagents:

  • (S)-2-Amino-8-oxo-decanoic acid (Free base or HCl salt)

  • Trimethylsilyl chloride (TMSCl)[1][2]

  • Anhydrous Methanol (MeOH)

Step-by-Step:

  • Suspend: Place 1.0 equiv of (S)-Aoda in anhydrous MeOH (0.5 M concentration) at 0°C under Argon.

  • Activate: Add 2.5 equiv of TMSCl dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain internal temp < 10°C.

  • React: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12-16 hours.

    • Why: Reflux is unnecessary and increases racemization risk.

  • Workup: Concentrate in vacuo at < 35°C . Do not heat the bath excessively.

  • Result: The product is isolated as the Methyl Ester Hydrochloride salt.

    • Stability:[3] Store as the HCl salt. The free base is unstable and prone to auto-condensation (diketopiperazine formation) or racemization.

Protocol B: Modified Thionyl Chloride (Low Temp)

Best for: Scale-up when TMSCl is cost-prohibitive.

Step-by-Step:

  • Chill: Cool anhydrous MeOH to -10°C .

  • Generate Reagent: Add SOCl2 (1.2 equiv) dropwise. Stir for 30 mins to form the sulfite ester/HCl solution.

  • Add Substrate: Add (S)-Aoda solid in portions.

  • Warm: Allow to warm to Room Temperature . Monitor by TLC/LCMS.

    • CRITICAL: Do NOT reflux. If conversion is slow, hold at 40°C maximum.

  • Quench: Concentrate directly. Avoid aqueous basic workup if possible.

Module 3: Troubleshooting & Critical Control Points

Common Failure Scenarios
SymptomProbable CauseCorrective Action
Low ee% (<90%) High temperature during esterification.Switch to Protocol A (TMSCl). Ensure T < 25°C.
Low ee% (<90%) Basic workup (pH > 8).When neutralizing the HCl salt, use mild bases (NaHCO3) and keep T < 0°C. Extract immediately.
Side Product (M+ - 18) Lactamization (Diketopiperazine).The free amine is attacking the ester of another molecule. Keep as HCl salt until the next step.
Side Product (M+ - 32) Ketal formation at C8.Methanol attacking the C8 ketone. Ensure anhydrous conditions; avoid excess acid time.
Base Selection Guide (For subsequent coupling)

If you must neutralize the ester for a coupling reaction, the choice of base is critical to prevent


-deprotonation.
  • AVOID: Triethylamine (TEA), DBU (Too strong/nucleophilic).

  • USE: DIPEA (Hünig's Base) or 2,4,6-Collidine (TMP).[4]

    • Reasoning: Collidine provides steric bulk that hinders access to the

      
      -proton while still neutralizing the acid.
      
Workflow Decision Tree

Workflow Input Starting Material: (S)-Aoda-OH CheckProtect Is Nitrogen Protected? Input->CheckProtect Protected Yes (e.g., Boc-Aoda-OH) CheckProtect->Protected Yes Unprotected No (Free Amine/Salt) CheckProtect->Unprotected No Risk HIGH RISK: Oxazolone Formation Protected->Risk Sol1 Use TMS-Diazomethane (Neutral Conditions) Risk->Sol1 MethodA Method A: TMSCl / MeOH @ RT Unprotected->MethodA Preferred MethodB Method B: SOCl2 / MeOH @ <40°C Unprotected->MethodB Alternative

Figure 2: Decision matrix for selecting the safest esterification route based on protecting group status.

Module 4: Analytical Verification

You cannot rely on optical rotation (


) alone, as the 8-oxo chain may have low specific rotation values, masking racemization.

Recommended Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (for free base) or TFA (for salts).

  • Detection: UV @ 210 nm (Amine) and 280 nm (Ketone).

  • Standard: Prepare a deliberate racemate using refluxing NaOMe/MeOH to establish retention times for both (R) and (S) enantiomers.

FAQ: Frequently Asked Questions

Q: Can I use Diazomethane for this synthesis? A: Yes. If you have the N-protected acid (e.g., Boc-Aoda-OH), treating it with TMS-Diazomethane in Benzene/Methanol is the safest way to prevent racemization because it operates under neutral conditions. However, for the free amino acid, Diazomethane is dangerous due to potential N-methylation.

Q: I see a peak at M+14 in my LCMS. What is it? A: This is likely the dimethyl ketal of the C8 ketone. This happens if the reaction in Methanol/Acid is left too long or is too concentrated. It is reversible by treating with aqueous acid, but this risks hydrolysis of your ester.

Q: Why is my yield low using SOCl2? A: The long hydrophobic chain (C10) can cause solubility issues in pure methanol at low temperatures. Ensure your starting material is finely ground. You can add a co-solvent like dry DCM (Dichloromethane) to improve solubility without interfering with the reaction.

References

  • Preparation of Aoda for Apicidin

    • Murray, P. J., et al. "Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins." Tetrahedron Letters, vol. 43, no. 41, 2002, pp. 7393-7396.
    • Context: Establishes the synthesis of the Aoda backbone and sensitivity of the C8 ketone.
  • TMSCl/MeOH Esterification Method

    • Li, A., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no.[2][3][4] 5, 2008, pp. 1111-1119.

    • Context: Validates TMSCl as a milder alternative to Thionyl Chloride for preventing racemization.[1]

  • Racemization Mechanisms (Oxazolone/Base)

    • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
    • Context: Authoritative text on the mechanisms of alpha-proton abstraction and oxazolone form
  • Base Selection to Prevent Racemization

    • Carpino, L. A., et al. "Racemization of Amino Acid Derivatives."[4] Journal of Organic Chemistry, vol. 67, no. 19, 2002.

    • Context: Comparison of Collidine vs. TEA/DIPEA in maintaining optical purity.

Sources

Troubleshooting

Common problems in handling amino acid methyl esters

Technical Support Center: Amino Acid Methyl Esters (AAMEs) Critical Alert: The Stability Paradox Amino acid methyl esters (AAMEs) are fundamental building blocks in peptide synthesis and medicinal chemistry. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino Acid Methyl Esters (AAMEs)

Critical Alert: The Stability Paradox

Amino acid methyl esters (AAMEs) are fundamental building blocks in peptide synthesis and medicinal chemistry. However, they present a unique "Stability Paradox" that often catches researchers off guard:

  • As HCl Salts: They are chemically stable but physically unstable (hygroscopic ).

  • As Free Bases: They are physically stable (non-hygroscopic oils/solids) but chemically unstable (autocatalytic degradation ).

This guide addresses the specific failure modes associated with these states.

Module A: Storage & Physical Handling

Q: My AAME hydrochloride salt has turned into a sticky gum. Is it still usable?

Diagnosis: Hygroscopic Hydrolysis. AAME hydrochlorides are highly hygroscopic. When exposed to atmospheric moisture, they absorb water, forming a lattice that traps H₂O. This facilitates acid-catalyzed hydrolysis, reverting the ester back to the parent amino acid.

The Fix:

  • Check Purity: Run a TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). If a lower R_f spot (free amino acid) is visible (>5%), discard the batch.

  • Rescue (If <5% hydrolysis): Dissolve in dry methanol and precipitate with cold diethyl ether. Dry under high vacuum over P₂O₅ or KOH pellets.

Prevention Protocol:

  • Temperature Equilibration: Never open a cold bottle immediately. Allow the container to reach room temperature to prevent condensation.

  • Inert Storage: Store under Argon/Nitrogen. Parafilm is insufficient for long-term storage; use a desiccator.

Module B: Reaction Optimization (The "Chemistry" Phase)

Q: I see a "Double Deletion" or unexpected mass (M-32) during peptide coupling.

Diagnosis: Diketopiperazine (DKP) Formation. This is the most common failure mode when handling AAMEs as free bases. The free amine attacks the ester carbonyl of a second residue (or its own ester if it's a dipeptide), ejecting methanol and forming a stable 6-membered ring.

Risk Factors:

  • Residues: Proline (cis-conformer), Glycine, and N-methyl amino acids.

  • State: Occurs immediately upon neutralization (free-basing).

Visualizing the Trap:

DKP_Mechanism Salt AAME (HCl Salt) Stable Base Neutralization (Base Added) Salt->Base FreeBase Free Amine (Nucleophilic) Base->FreeBase Deprotonation Transition Intramolecular Attack FreeBase->Transition Spontaneous DKP Diketopiperazine (Dead End Product) Transition->DKP - MeOH

Figure 1: The "Death Spiral" of DKP formation. Once the amine is free, cyclization competes with your desired coupling reaction.

Troubleshooting Protocol:

  • Avoid Bulk Neutralization: Do not generate the free base in a separate flask unless absolutely necessary.

  • In-Situ Neutralization: Add the AAME-HCl salt directly to the coupling mixture. Add the base (e.g., DIEA) last, dropwise, only when the activated carboxyl component is present.

  • Steric Protection: If DKP is persistent, switch from Methyl Ester to tert-Butyl Ester , which is too bulky to undergo rapid aminolysis.

Q: My product has lost chiral purity (Racemization).

Diagnosis: Base-Catalyzed Enolization. Methyl esters are electron-withdrawing, increasing the acidity of the


-proton. Strong bases or prolonged exposure to tertiary amines can remove this proton, destroying chirality.

Data: Base Compatibility Matrix

Base TypeExampleRisk LevelUsage Recommendation
Triethylamine (TEA) Et₃NHigh Avoid if possible. Promotes racemization.[1]
Diisopropylethylamine DIEA (Hünig's)Medium Use strictly 1.0–2.0 equivalents.
N-Methylmorpholine NMMLow Preferred base for coupling AAMEs.
Inorganic Carbonate NaHCO₃Low Good for biphasic Schotten-Baumann conditions.

Corrective Action:

  • Switch Base: Replace TEA with NMM or Collidine.

  • Additives: Use Oxyma or HOBt, which suppress racemization during coupling.

  • Temperature: Perform the neutralization/coupling at 0°C, then slowly warm to room temperature.

Module C: Synthesis & Purification

Q: My "purified" ester smells acrid and degrades rapidly.

Diagnosis: Residual Thionyl Chloride (SOCl₂). The classic synthesis (MeOH + SOCl₂) often leaves trapped SOCl₂ or HCl gas in the crystal lattice. This leads to charring and degradation.

Protocol: The "Clean" TMSCl Synthesis Why this works: Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl in situ without the aggressive sulfur byproducts.

Step-by-Step:

  • Setup: Suspend Amino Acid (1.0 eq) in dry Methanol (10–20 mL/g).

  • Addition: Cool to 0°C. Add TMSCl (2.0–2.5 eq) dropwise.

    • Note: Exothermic reaction!

  • Reflux: Warm to Room Temp (or reflux for Val/Ile) and stir for 12–24h.

  • Workup: Evaporate solvent.

  • Critical Step: Co-evaporate with Toluene (2x) or Diethyl Ether (2x) to remove residual acid.

  • Result: A white, non-smelling crystalline solid.[2]

Q: How do I isolate the Free Base without it decomposing?

Sometimes you must isolate the free base (e.g., for reaction with an aldehyde or alkyl halide).

The "Flash Extraction" Protocol:

  • Dissolve: Suspend AAME-HCl in minimal water.

  • Chill: Cool to 0°C.

  • Overlay: Add an equal volume of DCM or EtOAc.

  • Neutralize: Add saturated NaHCO₃ or K₂CO₃ until pH ~9 (vigorous stirring).

  • Extract: Separate layers immediately. Wash organic layer once with Brine.

  • Dry & Use: Dry over Na₂SO₄ (max 10 mins). Filter and concentrate at <30°C . Use immediately.

Workflow Visualization:

Handling_Workflow Start Start: AAME-HCl Salt Check Check Appearance (Sticky/Smell?) Start->Check Discard Discard/Recrystallize Check->Discard Yes Usage Intended Use? Check->Usage No (Dry Solid) Coupling Peptide Coupling Usage->Coupling Amide Bond Alkylation Alkylation/Reductive Amination Usage->Alkylation Modifying Amine InSitu Protocol: In-Situ Neutralization (Base added LAST) Coupling->InSitu Prevent DKP Flash Protocol: Flash Extraction (Cold, Fast, Weak Base) Alkylation->Flash Isolate Free Base

Figure 2: Decision tree for handling amino acid methyl esters based on experimental intent.

References

  • Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111–1119. [Link]

  • Sun, M., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." Organic Process Research & Development, 26(12). [Link]

  • Benoiton, N. L. (2006). "Chemistry of Peptide Synthesis." CRC Press.
  • Gilon, C., et al. (1981). "Diketopiperazine formation during the synthesis of dipeptides." Tetrahedron.

Sources

Optimization

Technical Support Center: HPLC Analysis of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester (Aoda-OMe)

Status: Online Operator: Senior Application Scientist Topic: Optimization, Troubleshooting, and Method Development for Aoda-OMe Ticket ID: AODA-001[1] Executive Summary: The Analytical Challenge The molecule (S)-2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Optimization, Troubleshooting, and Method Development for Aoda-OMe Ticket ID: AODA-001[1]

Executive Summary: The Analytical Challenge

The molecule (S)-2-Amino-8-oxo-decanoic acid methyl ester (often abbreviated as Aoda-OMe ) presents a "Triad of Trouble" for standard HPLC:

  • Amphiphilic Nature: A polar, basic

    
    -amino head group attached to a hydrophobic C10 tail containing a mid-chain ketone.[1][2]
    
  • Chromophore Deficiency: It lacks aromatic rings, rendering it nearly invisible to standard UV detection (>220 nm).[1][2]

  • Labile Stability: The methyl ester is susceptible to hydrolysis, while the

    
    -proton is prone to racemization under basic conditions.[1][2]
    

This guide moves beyond generic protocols to address the specific physicochemical behaviors of Aoda-OMe.

Ticket #01: "My peak is tailing severely and retention is inconsistent."

Diagnosis: Silanol Interaction & Cationic Drag.[1][2] The


-amino group (pKa ~7.5–8.0 for esters) is protonated at neutral/acidic pH.[1] This cation interacts electrostatically with residual silanols on silica-based C18 columns, causing tailing.[1][2]
The Fix: Acidic Ion-Pairing or "Shielding"

Do not run this at neutral pH (pH 7.0). You must force the equilibrium.

Protocol A: The "Gold Standard" (Mass Spec Incompatible)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Mechanism: TFA acts as an ion-pairing agent.[1][2] The trifluoroacetate anion pairs with the protonated amine of Aoda-OMe, neutralizing the charge and forming a more hydrophobic complex that interacts cleanly with the C18 phase.[1]

Protocol B: The "MS-Friendly" Alternative

  • Mobile Phase A: 0.1% Formic Acid + 10-20 mM Ammonium Formate (pH ~3.0).[2]

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).[1][2]

  • Mechanism: Ammonium ions flood the system, competing with the Aoda-OMe amine for silanol binding sites ("shielding"), while formic acid keeps the pH low to suppress silanol ionization.[1]

Quantitative Comparison of Modifiers:

ModifierPeak Symmetry (USP)MS SensitivityColumn LifeRecommendation
0.1% TFA 1.2 (Excellent) Low (Signal Suppression)HighBest for UV/CAD purity checks.
0.1% Formic Acid 1.6 (Moderate)High HighStandard for LC-MS ID.[2]
10mM NH₄OAc (pH 6) 2.5 (Poor)ModerateMediumAvoid. Causes tailing.[1][2]

Ticket #02: "I cannot see the peak on my UV detector."

Diagnosis: Chromophore Void.[1][2] Aoda-OMe has no conjugated


-system.[2] The ketone at C8 absorbs weakly (n

transition) around 280 nm, and the ester/amide bonds absorb only in the deep UV (<210 nm).[1]
The Fix: Wavelength Optimization or Universal Detection

Option 1: Low-UV Optimization (Non-Destructive)

  • Wavelength: Set DAD to 205 nm (Bandwidth 4 nm).

  • Reference: 360 nm (100 nm bandwidth).

  • Critical Requirement: You must use "HPLC Grade Far UV" Acetonitrile.[1][2] Methanol cuts off at 205 nm and will cause high baseline noise.[1][2]

Option 2: Universal Detection (Recommended)

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Why: These detectors respond to mass, not optical properties.[1][2] Since Aoda-OMe is non-volatile (high boiling point due to chain length), it gives a robust signal.[2]

Option 3: Derivatization (High Sensitivity) If you need to detect trace impurities (e.g., <0.1%), react the amine.[1]

  • Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl.[2]

  • Note: This targets the amine.[1][2][3] The ketone remains untouched.[1][2]

Ticket #03: "My retention time decreases with every injection."

Diagnosis: On-Column Hydrolysis.[1][2] Methyl esters are less stable than ethyl or t-butyl esters.[1][2] If your mobile phase pH is >7.5 or <2.0 (with high temperature), you are hydrolyzing Aoda-OMe into the free acid (Aoda-OH), which elutes earlier.

The Fix: The "Safe Zone" Protocol
  • pH Control: Maintain mobile phase pH between 2.5 and 6.0 . Avoid phosphate buffers at pH 7-8.[1][2]

  • Temperature: Do not exceed 30°C . Higher column temperatures accelerate ester hydrolysis exponentially.[1][2]

  • Solvent: Avoid unbuffered water in sample vials. Dissolve samples in 50:50 MeCN:Water (buffered to pH 4).

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing the separation based on your specific analytical goal (Purity vs. Identification).

Method_Optimization Start START: Aoda-OMe Analysis Goal_Check What is the Analytical Goal? Start->Goal_Check Purity Chemical Purity (Quantification) Goal_Check->Purity Chiral Enantiomeric Purity (S vs R) Goal_Check->Chiral ID Structure ID (MS/NMR) Goal_Check->ID Detector_Check Detector Available? Purity->Detector_Check Chiral_Col Column: Crown Ether (CROWNPAK) or Polysaccharide (CHIRALPAK) Chiral->Chiral_Col MS_Cond LC-MS Conditions No TFA (Signal Suppression) Use Formic Acid ID->MS_Cond UV_Path UV Detector Only Detector_Check->UV_Path CAD_Path CAD / ELSD Detector_Check->CAD_Path UV_Sol Use 205-210 nm Solvent: Acetonitrile Modifier: 0.1% TFA UV_Path->UV_Sol CAD_Sol Mobile Phase: Volatile Buffer (Formic Acid/Ammonium Formate) CAD_Path->CAD_Sol Chiral_Cond Mode: Normal Phase or Polar Organic Mode Chiral_Col->Chiral_Cond

Figure 1: Decision tree for selecting the correct mobile phase and detection method based on analytical requirements.

Ticket #04: "How do I separate the (S)-enantiomer from the (R)-enantiomer?"

Diagnosis: Chiral Recognition.[1][2][4][5] Standard C18 columns cannot separate enantiomers.[1][2] The stereocenter is at C2 (alpha-carbon).

The Fix: Chiral Stationary Phases (CSP)

Since Aoda-OMe contains a primary amine, Crown Ether columns are highly effective, or Polysaccharide columns in normal phase.[1][2]

Recommended Protocol (Polysaccharide Type):

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Logic: The diethylamine (DEA) is critical.[1][2] It ensures the amine on Aoda-OMe remains deprotonated, preventing non-specific binding to the silica support, while the hexane/IPA system drives the molecule into the chiral grooves of the amylose polymer.[1]

  • Expected Result: Baseline separation of (S) and (R) forms. The (S)-form usually elutes second on AD-H columns (verify with standards).

Summary of Critical Parameters

ParameterSpecificationReason
Column C18 (End-capped) or C8Hydrophobic retention of decanoic chain.
Pore Size 100 ÅSmall molecule; large pores not needed.[1][2]
Mobile Phase pH 2.0 – 4.0Protonates amine (stops tailing); preserves ester.[1][2]
Wavelength 205 nmMaximize signal for non-aromatic structure.[1][2]
Sample Diluent 50% MeCN / 50% H₂OMatches initial gradient; prevents precipitation.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on ion-pairing and silanol suppression for amines).

  • Agilent Technologies. (2010).[1][2] Analysis of Amino Acids by HPLC. Link (General protocols for amino acid derivatization and separation).[1]

  • ResearchGate. (2022).[1][2] Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters. Link (Specifics on chiral separation of amino esters).

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Link (Discusses CAD/ELSD detection for non-chromophoric intermediates).[1][2]

  • SIELC Technologies. Separation of Decanoic acid, 3-oxo-, methyl ester on Newcrom R1. Link (Analogous keto-ester separation method).

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison of Apicidin Analogues with Modified Aoda

The following guide provides an in-depth technical comparison of Apicidin and its analogues, focusing specifically on the structural modifications of the 2-amino-8-oxodecanoic acid (Aoda) residue and their impact on biol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Apicidin and its analogues, focusing specifically on the structural modifications of the 2-amino-8-oxodecanoic acid (Aoda) residue and their impact on biological activity.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Apicidin [cyclo(N-O-methyl-L-Trp - L-Ile - D-Pip - L-2-amino-8-oxodecanoic acid)] is a fungal metabolite that exhibits potent broad-spectrum antiprotozoal and antineoplastic activity.[1][2][3][4] Its mechanism of action relies on the nanomolar inhibition of histone deacetylases (HDACs). The critical pharmacophore within Apicidin is the Aoda residue (2-amino-8-oxodecanoic acid), which possesses an ethyl ketone side chain acting as a Zinc-Binding Group (ZBG).

This guide compares the biological activity of the parent compound Apicidin against:

  • Reduced Analogues: Where the Aoda ketone is reduced to an alcohol.

  • Natural Congeners (Apicidin A, B, C): Variations in the macrocyclic scaffold.

  • Synthetic Analogues: Modifications to the Aoda side chain length and functionality.

Key Finding: The electrophilic ketone functionality at C-8 of the Aoda residue is an absolute requirement for potent HDAC inhibition. Reduction to an alcohol abolishes activity, while subtle modifications to the alkyl tail can modulate potency into the picomolar range.

Technical Analysis: The Role of the Aoda Residue

Structural Significance

Class I and II HDACs contain a catalytic domain with a Zinc ion (


) at the base of a narrow pocket. Inhibitors typically follow a "Cap-Linker-ZBG" pharmacophore model:
  • Cap: The cyclic tetrapeptide scaffold (surface recognition).[5]

  • Linker: The aliphatic chain of the Aoda residue (mimics the lysine side chain).[6]

  • ZBG: The C-8 ketone of Aoda (chelates the active site Zinc).

Unlike hydroxamic acids (e.g., SAHA) which are non-selective pan-inhibitors, the unique ethyl ketone ZBG of Apicidin provides a reversible, yet potent, chelation mode that contributes to its isoform selectivity (preferentially HDAC 2 and 3).

Mechanism of Action Pathway

The following diagram illustrates the downstream effects of Apicidin-mediated HDAC inhibition.

Apicidin_Pathway Apicidin Apicidin (Aoda Ketone) HDAC HDAC Active Site (Zn2+) Apicidin->HDAC Binds via Aoda Inhibition Chelation & Inhibition HDAC->Inhibition Histones Histone Hyperacetylation (H3, H4) Inhibition->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin GeneExp Gene Expression Changes (p21WAF1/Cip1, Gelsolin) Chromatin->GeneExp Outcome G1 Cell Cycle Arrest & Apoptosis GeneExp->Outcome

Caption: Signal transduction pathway initiated by Apicidin binding to the HDAC active site.

Comparative Biological Activity[7]

The following data synthesizes structure-activity relationship (SAR) studies, specifically highlighting the impact of modifying the Aoda residue.

Impact of Aoda Ketone Reduction

The most definitive SAR finding is the necessity of the ketone group. Reduction of the C-8 ketone to a hydroxyl group (as seen in Apicidin D1/D2) results in a complete loss of potency.

Table 1: Effect of Aoda Ketone Reduction on HDAC Inhibition

CompoundAoda Modification (C-8 Position)HDAC1 IC50 (nM)Parasite Growth IC50 (nM)*Relative Potency
Apicidin Ethyl Ketone (=O) 0.7 - 2 15 - 50 100% (Reference)
Apicidin D1Hydroxyl (-OH)> 10,000> 5,000< 0.1%
Apicidin D2Hydroxyl (-OH)> 10,000> 5,000< 0.1%
Apicidin D3Hydroxyl (-OH)> 10,000> 5,000< 0.1%
  • Parasite Growth inhibition measured in Apicomplexan parasites (e.g., P. falciparum or E. tenella).

  • Data Source: Derived from Meinke et al. (2000) and Darkin-Rattray et al. (1996).

Impact of Side Chain Variations (Synthetic Analogues)

Synthetic efforts to optimize the Aoda side chain have produced analogues with varying potencies. Modifying the alkyl tail (the group attached to the ketone) affects the fit within the hydrophobic pocket adjacent to the Zinc ion.

Table 2: Activity of Synthetic Aoda-Modified Analogues

Compound IDAoda Side Chain StructureHDAC Inhibitory Activity (IC50)Comments
Apicidin (Native) -C(=O)-CH2-CH3 (Ethyl Ketone) ~1-2 nM Optimal natural fit.
Methyl Ketone Analogue-C(=O)-CH3~5-10 nMSlightly reduced potency; shorter tail reduces hydrophobic interaction.
Propyl Ketone Analogue-C(=O)-CH2-CH2-CH3~0.5 - 1 nMComparable or slightly improved potency due to enhanced hydrophobic contact.
Chloromethyl Ketone-C(=O)-CH2-ClPotent (Irreversible)Acts as an affinity label; potentially toxic due to covalent binding.
Des-Oxo Analogue-CH2-CH2-CH3InactiveComplete loss of Zinc binding capability.
Natural Congeners (Scaffold Variations)

While the Aoda residue is constant in most natural congeners, variations in the other amino acids (e.g., Pipecolic acid vs. Proline) show that the scaffold's role is primarily to position the Aoda residue correctly.

Table 3: Comparison of Natural Congeners

CongenerStructural VariationAoda StatusBiological Activity (Relative to Apicidin)
Apicidin cyclo(N-O-Me-Trp, Ile, Pip, Aoda)Intact1.0x
Apicidin A Minor stereochemical/residue shiftIntact~1.0x (Equipotent)
Apicidin B Proline replaces Pipecolic acidIntact~0.5x - 0.8x
Apicidin C Valine replaces IsoleucineIntact~0.5x - 0.8x

Experimental Protocols

To replicate these comparisons, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Fluorometric HDAC Inhibition Assay

This assay quantifies the ability of the analogue to inhibit the deacetylation of a fluorogenic substrate.

Workflow Diagram:

HDAC_Assay Step1 Incubate Enzyme (HDAC1/2) + Inhibitor Step2 Add Fluorogenic Substrate (Acetyl-Lys) Step1->Step2 Step3 Deacetylation Reaction (30 min @ 37°C) Step2->Step3 Step4 Add Developer (Trypsin/Lysyl Endopeptidase) Step3->Step4 Step5 Measure Fluorescence (Ex: 360nm / Em: 460nm) Step4->Step5

Caption: Step-by-step workflow for the Fluorometric HDAC Inhibition Assay.

Protocol Steps:

  • Preparation: Dilute Apicidin analogues in DMSO. Prepare HeLa nuclear extract or recombinant HDAC isoforms in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Mix 10 µL of inhibitor solution with 15 µL of enzyme solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction: Add 25 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30–60 minutes at 37°C.

  • Development: Add 50 µL of developer solution (containing trypsin) to stop the reaction and release the fluorophore from deacetylated substrates.

  • Detection: Read fluorescence on a microplate reader. Calculate IC50 using non-linear regression (dose-response curve).

Cell Viability Assay (MTT)

Used to determine cytotoxicity and antiproliferative effects.

  • Seeding: Seed tumor cells (e.g., HeLa, SK-OV-3) at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with serial dilutions of Apicidin analogues (0.1 nM – 10 µM).

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm.

Synthesis of Insights (Expert Commentary)

The "Warhead" Criticality: The comparative data unequivocally demonstrates that the Aoda ketone is the "warhead" of the molecule. In drug design terms, the Aoda residue acts as a reversible covalent-like inhibitor . The ketone carbon is electrophilic enough to interact strongly with the Zinc-bound water molecule or the Zinc itself, but unlike chloromethyl ketones, it does not form a permanent covalent bond, reducing off-target toxicity.

Implications for Drug Development: Researchers aiming to improve Apicidin should focus on:

  • Linker Rigidity: Modifying the aliphatic chain of Aoda to restrict conformational entropy might improve binding affinity (picomolar range).

  • Cap Group Modification: While the Aoda is sensitive, the cyclic scaffold (Cap) tolerates changes. This is the region to modify for improving solubility and pharmacokinetic properties (ADME), which are the main limitations of natural Apicidin.

References

  • Darkin-Rattray, S. J., et al. (1996). "Apicidin: A novel antiprotozoal agent that inhibits parasite histone deacetylase."[4] Proceedings of the National Academy of Sciences, 93(23), 13143–13147. Link

  • Meinke, P. T., et al. (2000). "Synthesis of side chain modified apicidin derivatives: potent mechanism-based histone deacetylase inhibitors." Tetrahedron Letters, 41(41), 7831-7835.[7] Link

  • Singh, S. B., et al. (2002). "Structure and chemistry of apicidins, a class of novel cyclic tetrapeptides without a terminal alpha-keto epoxide as inhibitors of histone deacetylase with potent antiprotozoal activities."[2] Journal of Organic Chemistry, 67(3), 815-825. Link

  • Colletti, S. L., et al. (2001). "Broad spectrum antiprotozoal agents that inhibit histone deacetylase: structure–activity relationships of apicidin.[7] Part 1." Bioorganic & Medicinal Chemistry Letters, 11(2), 107-111.[7] Link

  • Han, J. W., et al. (2000). "Apicidin, a histone deacetylase inhibitor, inhibits proliferation of tumor cells via induction of p21WAF1/Cip1 and gelsolin." Cancer Research, 60(21), 6068-6074.[4] Link

Sources

Comparative

Confirming the stereochemistry of (S)-2-Amino-8-oxo-decanoic acid methyl ester

This guide outlines the rigorous validation of the stereochemistry for (S)-2-Amino-8-oxo-decanoic acid methyl ester , a critical non-proteinogenic amino acid intermediate often associated with the synthesis of histone de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of the stereochemistry for (S)-2-Amino-8-oxo-decanoic acid methyl ester , a critical non-proteinogenic amino acid intermediate often associated with the synthesis of histone deacetylase (HDAC) inhibitors like Apicidin.

Executive Summary

In the synthesis of cyclic tetrapeptides (e.g., Apicidin) and HDAC inhibitors, the enantiomeric purity of the (S)-2-Amino-8-oxo-decanoic acid (Aoda) moiety is pharmacologically critical. The (S)-configuration dictates the binding affinity to the zinc-containing active site of histone deacetylases.

Confirming the stereochemistry of the methyl ester intermediate poses specific challenges:

  • Acyclic Flexibility: High conformational freedom reduces the reliability of Optical Rotation (

    
    ).
    
  • Lack of Chromophores: The aliphatic ketone chain lacks strong UV absorption, complicating standard HPLC detection without derivatization.

  • Racemization Risk: The

    
    -proton is acidic due to the adjacent ester and amine; harsh derivatization can induce racemization, leading to false negatives.
    

This guide compares three validation methodologies and recommends Mosher’s Amide Analysis (NMR) as the definitive method for absolute configuration assignment, supported by Marfey’s Method (LC-MS) for high-sensitivity enantiomeric excess (ee) quantification.

Comparative Analysis of Validation Methods

The following analysis objectively evaluates the three primary methodologies available for this specific substrate.

Method A: Optical Rotation (Polarimetry)[1][2]
  • Principle: Measures the rotation of plane-polarized light.

  • Verdict: Unreliable for definitive assignment.

  • Why: For acyclic amino esters like Aoda methyl ester, the specific rotation is often low in magnitude. It is highly susceptible to solvent effects, concentration errors, and trace chiral impurities (e.g., from the starting material, L-glutamic acid or pyroglutamate). It serves only as a preliminary "sanity check."

Method B: Chiral HPLC (Direct)
  • Principle: Separation on chiral stationary phases (e.g., Crown Ether or Polysaccharide columns).[1]

  • Verdict: Excellent for Routine QC, but requires standards.

  • Why: While effective for quantifying ee, it requires a racemic standard to establish retention times. If you have synthesized the product via a new asymmetric route, you cannot prove "S" vs. "R" solely by elution order without a known reference standard.

Method C: Mosher’s Method (NMR)[4][5]
  • Principle: Derivatization with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride) to form diastereomeric amides. The magnetic anisotropy of the phenyl group causes predictable chemical shift changes (

    
    ) in the proton NMR.
    
  • Verdict: The Gold Standard for Absolute Configuration.

  • Why: It is self-validating. It does not require a reference standard. By comparing the NMR signals of the (R)- and (S)-Mosher amides, you can spatially map the substituents and mathematically prove the configuration.

Method D: Marfey’s Method (LC-MS)[6]
  • Principle: Derivatization with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Verdict: Superior for Sensitivity.

  • Why: Ideal for detecting trace (<0.1%) D-enantiomer impurities. The L-FDAA derivatives of D- and L-amino acids separate significantly on standard C18 columns.

Summary Data Table
FeatureOptical RotationChiral HPLCMosher's Method (NMR)Marfey's Method (LC-MS)
Primary Utility Quick CheckRoutine QC / Scale-upAbsolute Configuration Trace Impurity / Bio-analysis
Reference Std Required? Yes (Literature value)Yes (Racemate/Enantiomer)No (Self-Validating) No (Predictive elution)
Sample Requirement High (>10 mg)Low (<1 mg)Medium (5-10 mg)Very Low (<0.1 mg)
Destructive? NoNoYes (Derivatization)Yes (Derivatization)
Reliability LowHighVery High High

Decision Matrix (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate validation method based on your current stage of development.

ValidationWorkflow Start Start: (S)-Aoda Methyl Ester Sample IsConfigKnown Is Absolute Configuration Already Proven? Start->IsConfigKnown RoutineQC Routine QC / Purity Check IsConfigKnown->RoutineQC Yes StructuralProof Structural Elucidation IsConfigKnown->StructuralProof No (New Route) MethodHPLC Method: Chiral HPLC (Quantify %ee) RoutineQC->MethodHPLC High Scale MethodMarfey Method: Marfey's Analysis (Detect Trace D-isomer) RoutineQC->MethodMarfey High Sensitivity MethodMosher Method: Mosher's Analysis (Determine R vs S) StructuralProof->MethodMosher Result1 Release Batch MethodHPLC->Result1 MethodMarfey->Result1 Result2 Confirm Synthesis Route MethodMosher->Result2

Figure 1: Decision matrix for stereochemical validation. Use Mosher's method for initial structural proof and Marfey's/HPLC for subsequent batch testing.

Detailed Protocol: Mosher's Amide Analysis

Objective: definitively assign the stereochemistry of the C2 position in (S)-2-Amino-8-oxo-decanoic acid methyl ester.

Mechanism: You will synthesize two diastereomers: the (S)-MTPA amide and the (R)-MTPA amide .[2]

  • Reaction: Amine (Aoda ester) + MTPA-Cl

    
     Mosher Amide.
    
  • Analysis: Calculate

    
    .[2]
    
  • Interpretation: The phenyl group of the MTPA auxiliary shields protons on one side of the molecule (making their shift more upfield/negative) while the other side remains deshielded.

Reagents Required[5][7][8][9]
  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
  • (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
  • Pyridine (dry)[3]

  • Deuterated Chloroform (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology
Step 1: Derivatization (Parallel Reactions)

Perform this reaction twice in parallel: once with (R)-MTPA-Cl and once with (S)-MTPA-Cl.

  • Dissolve: In a 4 mL vial, dissolve 5 mg (approx 0.02 mmol) of (S)-2-Amino-8-oxo-decanoic acid methyl ester in 0.5 mL of dry DCM.

  • Base: Add 20

    
    L of dry pyridine (excess).
    
  • Acylation: Add 10

    
    L (approx 1.5 eq) of (R)-MTPA-Cl  to Vial A. Add 10 
    
    
    
    L of (S)-MTPA-Cl to Vial B.
    • Note on Nomenclature: The (R)-acid chloride yields the (S)-Mosher ester/amide configuration at the auxiliary center due to Cahn-Ingold-Prelog priority changes, but for simplicity in analysis, we track the reagent used.

  • Incubate: Stir at room temperature for 2 hours. Monitor by TLC (the amide is less polar than the free amine).

  • Quench: Add 20

    
    L of dimethylaminopropylamine (to scavenge excess acid chloride) and stir for 10 min.
    
  • Workup: Dilute with Et2O, wash with 1N HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over

    
     and concentrate.
    
Step 2: NMR Analysis[2][4][5]
  • Acquire

    
     NMR (500 MHz or higher recommended) for both crude amides in 
    
    
    
    .
  • Assign the chemical shifts (

    
    ) for protons near the chiral center (C2).
    
    • Proton A: The Methoxyl protons of the ester (

      
      ).
      
    • Proton B: The

      
      -proton (
      
      
      
      ).
    • Proton C: The side chain methylene protons at C3 (

      
      ).
      
Step 3: Calculation & Assignment

Calculate


 for each proton using the formula:


  • Note: Ensure you are using the stereochemistry of the acid used to make the derivative for the standard Hoye model interpretation. If using acid chlorides, verify the mapping (usually (S)-Acid Chloride leads to the (R)-Amide configuration, but the Hoye protocol standardizes this). Standard Practice: Use the configuration of the MTPA Acid from which the chloride was derived.

Theoretical Expectation for (S)-Aoda Methyl Ester: Based on the Mosher Model, if the C2 center is (S) :

  • The Methyl Ester group (Right side in standard projection) should be shielded by the phenyl group in the (S)-MTPA derivative.

    • 
       for 
      
      
      
      should be Negative (< 0) .
  • The Side Chain (Left side, C3-C10) should be deshielded (or less shielded).

    • 
       for C3-H protons should be Positive (> 0) .
      
Mosher Analysis Visualization

MosherModel C2 C2 (Chiral) Amine NH-MTPA C2->Amine H_alpha H(alpha) C2->H_alpha Ester COOMe (Group 1) C2->Ester SideChain Side Chain (CH2...) (Group 2) C2->SideChain Delta_Neg Delta(S-R) < 0 (Shielded) Ester->Delta_Neg If config is S Delta_Pos Delta(S-R) > 0 (Deshielded) SideChain->Delta_Pos If config is S

Figure 2: Mosher's Model prediction for (S)-2-Amino-8-oxo-decanoic acid methyl ester. The ester methyl protons should exhibit a negative chemical shift difference (


), while the side chain protons exhibit a positive difference.[6]

Alternative Protocol: Marfey's Method (For Purity)

If the absolute configuration is known and you need to quantify the enantiomeric excess (ee) or check for racemization during peptide coupling:

  • Derivatization: React 50

    
    g of sample with L-FDAA  (Marfey's Reagent) in 1M 
    
    
    
    at 40°C for 1 hour.
  • Quench: Neutralize with 1M HCl.

  • LC-MS Analysis: Inject on a C18 column (e.g., Waters XBridge).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Elution Order: For most L-amino acids, the L-L diastereomer elutes before the L-D diastereomer .

    • Validation: Spike the sample with a trace of racemic Aoda (if available) to confirm the separation window.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2(10), 2451–2458. Link[2]

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596. Link

  • Bhunia, S. S., et al. (2012). Marfey’s reagent and analogs for chiral amino acid analysis: Assessment and applications. Journal of Chromatography B, 893, 7-14. Link

  • Darkin-Rattray, S. J., et al. (1996). Apicidin: A novel fungal metabolite with broad-spectrum antiprotozoal activity. Proceedings of the National Academy of Sciences, 93(23), 13143-13147. (Context for Aoda synthesis). Link

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-8-oxo-decanoic acid methyl ester proper disposal procedures

Operational Guide: Disposal of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester Part 1: Executive Safety Directive Do not treat this compound as a standard organic waste. (S)-2-Amino-8-oxo-decanoic acid methyl ester is a syn...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of (S)-2-Amino-8-oxo-decanoic Acid Methyl Ester

Part 1: Executive Safety Directive

Do not treat this compound as a standard organic waste. (S)-2-Amino-8-oxo-decanoic acid methyl ester is a synthetic precursor to Apicidin and related cyclic tetrapeptides, which are potent Histone Deacetylase (HDAC) inhibitors .[1][2][3] While the methyl ester itself may exhibit lower immediate toxicity than the final cyclic peptide, it possesses the core pharmacophore (Aoda) responsible for biological activity.

The Golden Rule of Disposal: Do NOT attempt chemical deactivation (e.g., acid/base hydrolysis) in the laboratory. Hydrolysis of the ester yields the free acid ((S)-2-amino-8-oxodecanoic acid), which is the biologically active constituent of the toxin. Chemical manipulation increases the risk of exposure to the most potent form of the molecule. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the physical state and matrix of your waste. This compound is often handled as a viscous oil or an amorphous solid.[1]

PropertyData / Assessment
Compound Name (S)-2-Amino-8-oxo-decanoic acid methyl ester
Functional Groups Primary Amine (-NH₂), Ketone (C=O), Methyl Ester (-COOCH₃)
Primary Hazard Cytotoxicity / HDAC Inhibition .[1][2][3][4][5] Potential for acute toxicity via inhalation or skin absorption.[1]
Reactivity Amines: Incompatible with strong oxidizers and hypochlorites (bleach).Esters: Susceptible to hydrolysis (avoid water/acid contact).[1][2][3]
RCRA Status Non-Listed (P/U-List exempt) .[1][2][3] However, under 40 CFR 262.11 , the generator must apply "Process Knowledge." Due to bioactivity, it must be managed as Toxic (Characteristic) .[6]
Disposal Class High-Hazard Organic (Incineration Only).[1][2][3]

Part 3: The Self-Validating Disposal Protocol

This protocol uses a "Double-Barrier, Dry-Transfer" system to ensure zero operator exposure and zero environmental release.[1][2][3]

Phase 1: Segregation & Stabilization
  • Isolate the Waste: Do not mix this waste with general "Organic Solvents" (e.g., Acetone/Methanol waste) unless the concentration is negligible (<0.1%). High-concentration residues must be kept separate to prevent cross-contamination of bulk waste streams.[1]

  • No Bleach: Never use bleach (sodium hypochlorite) to clean glassware containing this compound.[1] The primary amine can react to form chloramines , which are toxic and volatile.

  • Solvent Choice: If the compound is in a flask, dissolve it in a minimal amount of Ethyl Acetate or Dichloromethane (DCM) .

    • Why? These solvents are standard fuel sources for incinerators and dissolve lipophilic esters effectively.[1]

Phase 2: Packaging (The "Double-Barrier" Method)[1][2][3]
  • For Solid Waste (Contaminated Silica, Filter Paper, PPE):

    • Place waste into a clear polyethylene bag (4 mil thickness).[1]

    • Twist and tape the neck of the bag (Gooseneck seal).[1]

    • Place the sealed bag into a second bag (Double Bagging).

    • Label the outer bag: "HIGH HAZARD - CYTOTOXIC SOLID." [1]

  • For Liquid Waste (Mother Liquors, Rinsates):

    • Use a dedicated amber glass bottle with a Teflon-lined cap.[1]

    • Fill to only 80% capacity to allow for thermal expansion.[1]

    • Attach a hazardous waste tag immediately.[1]

    • Critical Labeling: The tag must explicitly state: "Contains (S)-2-Amino-8-oxo-decanoic acid methyl ester.[1][2][3] HDAC Inhibitor.[1] Destructive Incineration Required."

Part 4: Operational Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of this material. This workflow ensures that both solid and liquid streams end up at the correct destruction facility.[1]

DisposalWorkflow Start Waste Generation: (S)-2-Amino-8-oxo-decanoic acid methyl ester Assessment Assess Physical State Start->Assessment SolidPath Solid Waste (Silica, PPE, Wipes) Assessment->SolidPath Dry/Amorphous LiquidPath Liquid Waste (Mother Liquor, Rinsate) Assessment->LiquidPath Dissolved/Oil Bagging Double Bag Protocol (4 mil Polyethylene) SolidPath->Bagging Bottling Amber Glass Bottle (Teflon-lined Cap) LiquidPath->Bottling Labeling Labeling: 'HIGH HAZARD - HDAC INHIBITOR' Bagging->Labeling Bottling->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal Transfer to EHS

Figure 1: Decision tree for the safe segregation and packaging of amino acid ester hazardous waste.

Part 5: Emergency Spill Management

If a spill occurs, speed and containment are vital. Do not wash into drains.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a half-face respirator with organic vapor/P100 cartridges (if powder is present).[2]

  • Containment:

    • Liquids: Surround the spill with Vermiculite or Bentonite clay .[1] Do not use paper towels alone, as they increase surface area for evaporation.

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust aerosolization, then scoop.

  • Decontamination:

    • After removing the bulk material, wipe the surface with a soap and water solution .

    • Reminder: Avoid bleach/hypochlorite solutions to prevent reaction with the amine group.[1]

  • Disposal of Cleanup Materials: All absorbents and PPE used in the cleanup must be treated as "Solid Waste" per the protocol in Part 3.

Part 6: Regulatory Compliance & References

Regulatory Framework (USA)
  • RCRA (Resource Conservation and Recovery Act): This material is not explicitly P-listed or U-listed.[1] However, under 40 CFR 261.3 , it is the generator's responsibility to determine if the waste exhibits hazardous characteristics. Due to its biological potency, it must be managed as if it were a Listed Hazardous Waste .

  • Sewer Ban: Under 40 CFR 403.5 , the discharge of toxic pollutants that may cause interference with POTW (Publicly Owned Treatment Works) is prohibited. This lipophilic ester will not degrade in standard water treatment and must never be poured down the drain.[1]

References
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1][2]

Sources

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